6-Bromoimidazo[1,2-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPMFQUOGYGTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383767 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-23-4 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromoimidazo[1,2-a]pyridine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activities of 6-Bromoimidazo[1,2-a]pyridine. This heterocyclic compound is a key building block in medicinal chemistry, and understanding its characteristics is crucial for its application in the design and synthesis of novel therapeutic agents.
Chemical Properties and Structure
This compound is a bicyclic heteroaromatic compound. The fusion of an imidazole and a pyridine ring results in a scaffold with unique electronic properties that are of significant interest in drug discovery. The bromine substituent at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.
Structural Information
The chemical structure of this compound is characterized by the fusion of a pyridine ring and an imidazole ring.
IUPAC Name: this compound
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Melting Point | 76-81 °C | [1] |
| Boiling Point | 165 °C at 1.5 Torr | [2] |
| CAS Number | 6188-23-4 | [1] |
| Appearance | Faint beige crystalline needles | [2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethyl acetate and dichloromethane. | [2][3][4] |
| SMILES | Brc1ccc2nccn2c1 | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the pyridine and imidazole rings will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the heterocyclic system.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C6) is expected to be observed around δ 110-120 ppm, while the other aromatic carbons will appear in the range of δ 110-150 ppm.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a patented synthesis method.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-5-bromopyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a reaction flask, add 2-amino-5-bromopyridine (1.0 eq).
-
Add ethanol as the solvent.
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.2 eq).
-
Stir the reaction mixture at a temperature between 25-50 °C for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/n-hexane solvent mixture to yield pure this compound.[3]
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on the biological effects of this compound are limited in the public domain, research on closely related analogues provides significant insights into its potential mechanisms of action, particularly in the context of cancer therapy.
Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through modulation of key signaling pathways.
Apoptosis Induction via the Intrinsic Pathway
Several studies on imidazo[1,2-a]pyridine derivatives suggest a common mechanism of apoptosis induction involving the intrinsic or mitochondrial pathway. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
The following diagram illustrates a likely signaling cascade initiated by an active imidazo[1,2-a]pyridine derivative, based on published research for this class of compounds.
References
- 1. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9 [chemicalbook.com]
Synthesis of 6-Bromoimidazo[1,2-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromoimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 2-amino-5-bromopyridine. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathway and experimental workflow for clarity and reproducibility.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including anxiolytic, hypnotic, and anticancer properties. The 6-bromo substituted analogue, in particular, serves as a versatile intermediate for further functionalization, enabling the exploration of a wider chemical space for the development of novel therapeutic agents. The synthesis of this scaffold is typically achieved through the condensation reaction of a 2-aminopyridine derivative with an α-haloaldehyde or its equivalent. This guide focuses on the prevalent and efficient synthetic routes from 2-amino-5-bromopyridine.
Reaction Pathway Overview
The primary synthetic route involves the reaction of 2-amino-5-bromopyridine with an α-haloaldehyde, such as chloroacetaldehyde or bromoacetaldehyde, or a precursor like bromoacetaldehyde diethyl acetal. The general mechanism proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-amino-5-bromopyridine attacks the electrophilic carbon of the α-haloaldehyde, forming a pyridinium intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound ring system.
Caption: General chemical transformation from 2-amino-5-bromopyridine to this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthetic methods for this compound and its derivatives, providing a comparative overview of reaction conditions and yields.
Table 1: Synthesis of this compound
| Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 40% aq. Chloroacetaldehyde | Ethanol | Sodium Bicarbonate | 25-50 | 2-24 | 72.0 | [1] |
| 40% aq. Chloroacetaldehyde | Water | - | 55 | 20 | 72.4 | [2] |
| Bromoacetal | Propyl carbinol | - | Reflux | >24 | Not specified | [2] |
Table 2: Synthesis of this compound-3-carbaldehyde
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Bromomalonaldehyde | Acetonitrile | Reflux | 2 h | 53 | [2] |
| 2-Bromomalonaldehyde | Ethanol/Water (1:1) | 110 (Microwave) | 10 min | 80 | [2] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Protocol 1: Synthesis using Chloroacetaldehyde in Ethanol[1]
Reagents and Materials:
-
2-Amino-5-bromopyridine
-
40% aqueous chloroacetaldehyde solution
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a solution of 2-amino-5-bromopyridine (e.g., 51.9 g, 300 mmol) in ethanol (e.g., 66.9 g), add a 40% aqueous solution of chloroacetaldehyde (e.g., 70.7 g, 360 mmol) and sodium bicarbonate (e.g., 30.2 g, 360 mmol).
-
Stir the reaction mixture at a temperature between 25-50°C for 2 to 24 hours, monitoring the reaction progress by TLC.
-
After completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
To the residue, add water (e.g., 200 mL) and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as a brown oil which solidifies upon cooling.
-
Recrystallize the crude solid from an n-hexane/ethyl acetate mixture to yield off-white crystals of this compound. (Reported Yield: 45.6 g, 72.0%).
Protocol 2: Synthesis using Chloroacetaldehyde in Water[2]
Reagents and Materials:
-
2-Amino-5-bromopyridine
-
40% aqueous chloroacetaldehyde solution
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a suitable reaction flask, mix 2-amino-5-bromopyridine (e.g., 51.9 g, 300 mmol), 40% aqueous chloroacetaldehyde solution (e.g., 70.7 g, 360 mmol), and water (e.g., 66.9 g).
-
Stir the mixture at 55°C for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature and neutralize to a pH of 8 with a saturated sodium bicarbonate solution.
-
Add ethyl acetate (e.g., 200 mL) and separate the organic phase.
-
Extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by recrystallization as described in Protocol 1. (Reported Yield: 72.4%).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Caption: From reaction setup to final product characterization.
Characterization Data
2-Amino-5-bromopyridine (Starting Material)
-
Appearance: Off-white to light brown crystalline solid.
-
Molecular Formula: C₅H₅BrN₂
-
Molecular Weight: 173.01 g/mol
This compound (Product)
-
Appearance: Off-white to brown solid.
-
Molecular Formula: C₇H₅BrN₂
-
Molecular Weight: 197.03 g/mol .
-
Melting Point: 76.5 - 78.0 °C.[2]
-
¹H NMR (400 MHz, CDCl₃): δ 8.19 (s, 1H), 7.65 (s, 1H), 7.28 (m, 2H), 7.21 (d, 1H).[2]
-
¹³C NMR: Data not explicitly found in the searched literature for the unsubstituted this compound. Characterization of derivatives suggests aromatic signals in the range of 110-150 ppm.
Conclusion
The synthesis of this compound from 2-amino-5-bromopyridine is a well-established and efficient process. The reaction with aqueous chloroacetaldehyde in either ethanol or water provides good yields and straightforward work-up procedures. The presented protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic intermediate for the creation of novel bioactive molecules. Further optimization of reaction conditions, such as exploring microwave-assisted synthesis for the parent compound, could potentially lead to even more efficient and rapid access to this valuable scaffold.
References
An In-depth Technical Guide on the Mechanism of Action of 6-Bromoimidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6-bromoimidazo[1,2-a]pyridine compounds. This class of molecules has garnered significant interest in the scientific community due to its diverse biological activities, particularly in the fields of oncology and bacteriology. This document summarizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
Core Mechanisms of Action
This compound and its derivatives exert their biological effects through multiple mechanisms, primarily targeting key cellular processes involved in cancer progression and bacterial cell division. The core mechanisms identified include the induction of apoptosis in cancer cells through various signaling pathways and the inhibition of essential bacterial proteins.
Anticancer Activity
The anticancer properties of this compound compounds are multifaceted, involving the modulation of critical signaling pathways that govern cell survival, proliferation, and death.
1. Inhibition of the PI3K/AKT/mTOR Signaling Pathway:
Several imidazo[1,2-a]pyridine derivatives have been shown to target the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth and survival and is often hyperactivated in various cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to decreased cell proliferation and the induction of apoptosis[1]. Some derivatives have shown high affinity for the ATP-binding site of PI3K, leading to the effective shutdown of this pro-survival signaling cascade[1].
2. Induction of Apoptosis:
A significant mechanism of action for the anticancer effects of these compounds is the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic and extrinsic pathways.
-
Intrinsic Pathway: Some compounds have been observed to increase the levels of BAX (Bcl-2-associated X protein) and active caspase-9, while decreasing the levels of the anti-apoptotic protein BCL2 (B-cell lymphoma 2)[2]. This indicates the involvement of the mitochondrial-mediated intrinsic apoptosis pathway.
-
Extrinsic Pathway: Studies on novel imidazo[1,2-a]pyridine compounds, including those with a 6-bromo substitution, have demonstrated the activation of the extrinsic apoptosis pathway. This is evidenced by the increased activity of caspase-7 and caspase-8, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP) in treated cancer cells[3][4][5].
3. Inhibition of the Wnt/β-catenin Signaling Pathway:
The Wnt/β-catenin signaling pathway is another crucial target for some imidazo[1,2-a]pyridine derivatives. Dysregulation of this pathway is a hallmark of many cancers. By inhibiting this pathway, these compounds can suppress tumor growth and proliferation.
Antibacterial Activity
A notable discovery in the biological activities of this compound compounds is their potential as antibacterial agents.
Inhibition of FtsZ in Streptococcus pneumoniae
A specific derivative, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate (referred to as IP-01), has been identified as a narrow-spectrum inhibitor of the filamentous temperature-sensitive mutant Z (FtsZ) protein in Streptococcus pneumoniae[6]. FtsZ is a key cell-division protein in bacteria, and its inhibition leads to the arrest of cell division, making it an attractive target for novel antibiotics[6].
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of representative imidazo[1,2-a]pyridine compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | MTT | 45 | [3][4] |
| IP-6 | HCC1937 (Breast Cancer) | MTT | 47.7 | [3][4] |
| IP-7 | HCC1937 (Breast Cancer) | MTT | 79.6 | [3][4] |
| Compound 6 | A375 (Melanoma) | MTT | ~10 | [2] |
| Compound 6 | WM115 (Melanoma) | MTT | Not specified | [2] |
| Compound 6 | HeLa (Cervical Cancer) | MTT | ~35 | [2] |
| Compound | Target | Assay | Activity | Reference |
| IP-01 | S. pneumoniae FtsZ | Antibacterial | Narrow-spectrum inhibition | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound Derivatives
The synthesis of the this compound scaffold can be achieved through various organic synthesis routes. A common starting material is ethyl this compound-3-carboxylate. The bromine atom at the 6-position is amenable to various substitution reactions, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig couplings), allowing for the introduction of a wide array of substituents[7]. The ethyl carboxylate group at the 3-position can also be modified through hydrolysis, reduction, or reaction with organometallic reagents[7].
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[8].
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony.
-
Cell Treatment: Treat a monolayer of cells with the desired compound.
-
Cell Plating: Prepare single-cell suspensions and plate a known number of cells into petri dishes.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a solution such as 10% formalin and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated based on the plating efficiency of treated versus control cells.
Scratch Motility Assay
This assay measures collective cell migration.
-
Cell Monolayer: Grow cells to confluency in a culture plate.
-
Creating the Scratch: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Imaging: Capture images of the scratch at time zero and at regular intervals thereafter.
-
Analysis: Measure the closure of the scratch over time to determine the rate of cell migration. To ensure that the closure is due to migration and not proliferation, cells can be pre-treated with a proliferation inhibitor like mitomycin C[2][9].
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ protein in real-time.
-
Reaction Setup: In a cuvette, prepare a reaction mixture containing polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl2, pH 6.5) and FtsZ protein (5-12 µM). Add the this compound compound at various concentrations.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Data Acquisition: Immediately monitor the change in light scattering at a 90° angle using a fluorometer with excitation and emission wavelengths set to 350 nm. Record data at regular intervals (e.g., every 15-30 seconds) for 15-30 minutes[10][11].
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PI3K/AKT/mTOR signaling pathway and its inhibition.
Caption: Induction of apoptosis by this compound compounds.
Caption: Workflow for assessing FtsZ polymerization inhibition.
This technical guide consolidates the current knowledge on the mechanism of action of this compound compounds, providing a foundation for further research and development in the fields of oncology and antibacterial drug discovery. The presented data and protocols offer a practical resource for scientists working with this promising class of molecules.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 5. Cell Scratch Assay: Unveiling the Secrets of Cell Migration! [procellsystem.com]
- 6. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Scratch Motility Assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic Profile of 6-Bromoimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromoimidazo[1,2-a]pyridine. This compound is of significant interest in medicinal chemistry and drug development due to its prevalence as a core scaffold in various biologically active molecules. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 6-Bromo-7-methyl-imidazo[1,2-a]pyridine | - | 2.34 (s, 3H), 6.68 (t, J = 6.7 Hz, 1H), 7.03-7.19 (m, 1H), 7.21-7.45 (m, 4H), 7.54-7.59 (m, 2H)[1] |
| 6-Bromoimidazo[1,2-a]pyridin-8-amine | - | [M+H]+=214.0[2] |
| 3,6-Dichloroimidazo[1,2-a]pyridine | CDCl₃ | 7.19 (d, J = 8.6 Hz, 1H), 7.57 (d, J = 9.6 Hz, 2H), 8.13 (s, 1H)[1] |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 6-Bromo-7-methyl-imidazo[1,2-a]pyridine | CDCl₃ | 13.6, 19.3, 111.7, 116.7, 123.3, 123.8, 126.3, 128.3, 129.1, 129.2, 130.6, 131.6, 138.9, 140.8, 144.3[1] |
| 3,6-Dichloroimidazo[1,2-a]pyridine | CDCl₃ | 100.0, 118.5, 120.7, 121.8, 126.0, 131.0[1] |
Infrared (IR) Spectroscopy
| Compound | Sample Prep | Key Peaks (cm⁻¹) |
| 6-Bromo-7-methyl-imidazo[1,2-a]pyridine | KBr | 766, 894, 1109, 1437, 3024[1] |
| 3,6-Dichloroimidazo[1,2-a]pyridine | KBr | 690, 899, 1249, 1506, 2989[1] |
Mass Spectrometry (MS)
| Compound | Ionization Method | m/z |
| 6-Bromoimidazo[1,2-a]pyridin-8-amine | - | [M+H]+=214.0[2] |
| 6-Bromo-7-methyl-imidazo[1,2-a]pyridine | ESI | 223 [M+H]⁺[1] |
| 3,6-Dichloroimidazo[1,2-a]pyridine | ESI | 187 [M+H]⁺[1] |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Data Acquisition (¹H NMR):
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for this analysis.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the spectrometer's beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is required.
Sample Preparation (for ESI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.
-
If necessary, add a small amount of formic acid or ammonium hydroxide to promote ionization.
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.
-
The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
Unlocking Therapeutic Potential: A Technical Guide to 6-Bromoimidazo[1,2-a]pyridine Derivatives as Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position creates a versatile synthetic handle and modulates the electronic properties of the ring system, leading to a new class of derivatives with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of 6-Bromoimidazo[1,2-a]pyridine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Key Therapeutic Targets and Mechanisms of Action
Research into imidazo[1,2-a]pyridine derivatives has revealed their ability to modulate several critical signaling pathways implicated in cancer and other diseases. While much of the research has been on the broader scaffold, studies on 6-substituted analogs, including 6-bromo derivatives, point towards specific and potent activities against key therapeutic targets.
PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[1][2] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, with some 6-substituted compounds showing nanomolar efficacy against PI3Kα.[1][2][3]
Mechanism of Action: 6-substituted imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα, a key isoform of PI3K.[1][2] This inhibition prevents the phosphorylation of AKT and its downstream effector mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Caption: PI3K/AKT/mTOR signaling and the inhibitory action of derivatives.
STAT3/NF-κB Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappa B (NF-κB) are transcription factors that play key roles in inflammation and cancer.[6][7] They regulate the expression of genes involved in cell survival, proliferation, and angiogenesis. The crosstalk between these two pathways can create a positive feedback loop that promotes tumorigenesis.[8] Novel imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating this signaling axis.[6][7]
Mechanism of Action: These derivatives can suppress the activity of NF-κB and reduce the levels of inflammatory cytokines. This, in turn, can inhibit the activation of STAT3 and its downstream targets, such as the anti-apoptotic protein Bcl-2.[6]
Signaling Pathway: STAT3/NF-κB Modulation
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Cross-Talk between the NFκB and STAT3 Signaling Pathways in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Bromoimidazo[1,2-a]pyridine (CAS Number: 6188-23-4)
This technical guide provides a comprehensive overview of the chemical properties, safety information, and biological significance of 6-Bromoimidazo[1,2-a]pyridine, a heterocyclic organic compound with considerable potential in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a substituted imidazopyridine, a class of compounds recognized for its versatile applications in organic synthesis and as a scaffold for pharmaceutical agents.[1][2][3] The presence of a bromine atom enhances its utility as an intermediate, allowing for further functionalization.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 6188-23-4 | [1][2][4][5] |
| Molecular Formula | C₇H₅BrN₂ | [1][2][3][5][6] |
| Molecular Weight | 197.03 g/mol | [1][5][6][7] |
| Appearance | White to faint beige or light brown crystalline solid/powder | [1][3][4] |
| Melting Point | 76-81 °C | [2][3][4][5] |
| Boiling Point | 165 °C @ 1.5 Torr | [2][3] |
| Density | 1.69 g/cm³ (Predicted) | [2][3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); Slightly soluble in water. | [1][2][3] |
| pKa | 5.10 ± 0.50 (Predicted) | [2][3] |
| SMILES | Brc1ccc2nccn2c1 | [5] |
| InChI | 1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | [5] |
Safety and Handling Information
This compound is considered a hazardous chemical and should be handled with appropriate safety precautions in a laboratory setting.[4]
Table 2: Safety and Hazard Information
| Category | Information | References |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][7] |
| GHS Signal Word | Warning | [4][6] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [6] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [8] |
| Handling | Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. | [8][9] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. | [2][3][8] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
| Stability | Stable under recommended storage conditions. | [4] |
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents.[10] Derivatives of this scaffold, including those synthesized from this compound, have demonstrated significant potential as anticancer agents.[1][4]
Table 3: Summary of Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Biological Activity | Mechanism of Action | Target Cancer Cell Lines | References |
| Anticancer / Antiproliferative | Inhibition of the PI3K/AKT signaling pathway, a key regulator of cell growth and survival. | HCC827 (non-small cell lung cancer), A549 (non-small cell lung cancer), SH-SY5Y (neuroblastoma), HEL (leukemia), MCF-7 (breast cancer) | [1][2] |
| Induction of Apoptosis | Release of cytochrome c from mitochondria and activation of caspase-3 and caspase-8. | HT-29 and Caco-2 (colon cancer) | [4] |
| Wnt/β-catenin Signaling Inhibition | Downregulation of Wnt target genes such as c-myc and cyclin D1. | Colorectal cancer cell lines with APC or β-catenin mutations. | [6] |
| Antitubercular | Inhibition of Mycobacterium tuberculosis growth. | M. tuberculosis H37Rv, MDR, and XDR strains. | [9] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.[3][11]
Protocol:
-
Dissolve 2-amino-5-bromopyridine (1 equivalent) in ethanol.
-
Add an aqueous solution of chloroacetaldehyde (typically 40-60%) to the reaction mixture.
-
Heat the mixture to reflux for a period of 2 to 24 hours.[3][11]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LCMS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to obtain the final product as a powder.[11]
General Protocol for Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., an imidazo[1,2-a]pyridine derivative) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations: Synthesis Workflow and Signaling Pathway
Synthesis of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
The following diagram illustrates a common synthetic workflow for creating diverse libraries of imidazo[1,2-a]pyridine derivatives, starting from this compound. This process often utilizes palladium-catalyzed cross-coupling reactions to introduce various functional groups at the 6-position.
Caption: Synthetic workflow for 6-substituted imidazo[1,2-a]pyridine derivatives.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. Its hyperactivation is a common feature in many cancers. Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of PI3Kα, a key component of this pathway.[1]
Caption: PI3K/AKT signaling pathway and its inhibition by imidazo[1,2-a]pyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic aromatic system, consisting of a fused imidazole and pyridine ring, serves as a crucial pharmacophore in numerous approved drugs and clinical candidates. Its rigid structure and synthetic tractability have made it a "privileged scaffold" for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Therapeutic Applications and Marketed Drugs
The therapeutic relevance of the imidazo[1,2-a]pyridine scaffold is underscored by its presence in several marketed drugs. Notable examples include Zolpidem, a widely prescribed sedative-hypnotic for the treatment of insomnia, and Olprinone, used in the management of heart failure.[1] Other compounds like zolimidine, alpidem, and necopidem have also found clinical use, primarily for their effects on the central nervous system.[2] The broad therapeutic spectrum of this scaffold highlights its favorable drug-like properties and its ability to interact with diverse biological targets.[1]
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro activity of various imidazo[1,2-a]pyridine derivatives against key biological targets.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID/Series | Target/Cell Line | Activity (IC₅₀) | Reference |
| PI3Kα Inhibitors | |||
| Derivative 13k | PI3Kα | 1.94 nM | [3] |
| HCC827 | 0.09 µM | [3] | |
| A549 | 0.21 µM | [3] | |
| SH-SY5Y | 0.35 µM | [3] | |
| HEL | 0.43 µM | [3] | |
| MCF-7 | 0.18 µM | [3] | |
| Thiazole derivative 12 | PI3Kα | 0.0028 µM | [4] |
| A375 | 0.14 µM | [4] | |
| HeLa | 0.21 µM | [4] | |
| Compound 35 | PI3Kα | 150 nM | |
| Aurora Kinase Inhibitors | |||
| SCH 1473759 (12k) | Aurora A (Kd) | 0.02 nM | [5] |
| Aurora B (Kd) | 0.03 nM | [5] | |
| phos-HH3 inhibition | 25 nM | [5] | |
| General Anticancer | |||
| Compound 12b | Hep-2 | 11 µM | [6][7] |
| HepG2 | 13 µM | [6][7] | |
| MCF-7 | 11 µM | [6][7] | |
| A375 | 11 µM | [6][7] | |
| Diarylurea 15d, 17e, 18c, 18h, 18i | A375P | <0.06 µM | [8] |
| Compound 6 | A375 | <12 µM | [9] |
| WM115 | <12 µM | [9] | |
| IP-5 | HCC1937 | 45 µM | [10] |
| IP-6 | HCC1937 | 47.7 µM | [10] |
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID/Series | Strain | Activity (MIC) | Reference |
| Telacebec (Q203) | Mtb H37Rv | 2.7 nM (broth) | [11] |
| 0.28 nM (macrophage) | [11] | ||
| Imidazo[1,2-a]pyridine-3-carboxamides (9, 12, 16, 17, 18) | Mtb H37Rv | ≤0.006 µM | [12] |
| Imidazo[1,2-a]pyridine-3-carboxamide 18 | MDR & XDR Mtb | ~10-fold > PA-824 | [12] |
| IPA-6 | Mtb H37Rv | 0.05 µg/mL | [13] |
| IPA-9 | Mtb H37Rv | 0.4 µg/mL | [13] |
| IPS-1 | Mtb H37Rv | 0.4 µg/mL | [13] |
| N-benzylic IPAs (A2, A3, A4, B1, B9) | Mtb H37Rv & MDR strains | < 0.035 µM | [14] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | 0.4–1.9 µM (MIC₉₀) | [15] |
| MDR Mtb | 0.07–2.2 µM (MIC₉₀) | [15] | |
| XDR Mtb | 0.07–0.14 µM (MIC₉₀) | [15] | |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-sensitive Mtb | 0.069–0.174 µM (MIC₉₀) | [15] |
Key Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives exert their therapeutic effects by modulating various cellular signaling pathways. In cancer, they have been shown to inhibit key kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways. In tuberculosis, the clinical candidate Telacebec (Q203) has a novel mechanism of action, targeting the cytochrome bc1 complex (QcrB) of the mycobacterial electron transport chain, thereby inhibiting ATP synthesis.[16][17]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα, a key isoform in this pathway.[3][4] Inhibition of PI3Kα leads to the downstream suppression of Akt and mTOR, resulting in cell cycle arrest and apoptosis.[9]
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are often constitutively active in cancer, promoting cell proliferation and survival. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating these pathways. They can suppress the DNA-binding activity of NF-κB and inhibit the phosphorylation of STAT3, leading to the downregulation of their target genes, such as Bcl-2, and the upregulation of pro-apoptotic proteins like BAX.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. mdpi.com [mdpi.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 16. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
Methodological & Application
One-Pot Synthesis of 6-Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry. Their derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The development of efficient and environmentally benign synthetic methodologies to access these valuable compounds is a significant focus of contemporary organic synthesis. One-pot multicomponent reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.
These application notes provide detailed protocols for three distinct and effective one-pot methods for the synthesis of functionalized imidazo[1,2-a]pyridines, with a focus on 6-substituted analogs, which have shown significant activity against colon cancer cell lines.[1] The methods described include a microwave-assisted Groebke–Blackburn–Bienaymé reaction, a catalyst-free synthesis in a deep eutectic solvent, and a microwave-promoted reaction using lemon juice as a natural acid catalyst.
Method 1: Microwave-Assisted One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction (GBBR)
This method utilizes a microwave-assisted, one-pot, three-component Groebke–Blackburn–Bienaymé reaction (GBBR) to synthesize imidazo[1,2-a]pyridines.[2][3] This approach is notable for its efficiency and the ability to introduce a variety of functional groups. The reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. Microwave irradiation significantly reduces reaction times compared to conventional heating.[2]
Experimental Workflow
References
Microwave-Assisted Synthesis of 6-Bromoimidazo[1,2-a]pyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Bromoimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced reaction efficiency.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse pharmacological activities. The 6-bromo substituted analogue, in particular, serves as a versatile intermediate for the development of novel therapeutic agents. Microwave-assisted synthesis provides a rapid and efficient route to this important building block, facilitating high-throughput synthesis and library generation in drug development pipelines. The reaction proceeds via the condensation of 2-amino-5-bromopyridine with an appropriate C2-synthon, such as chloroacetaldehyde or a derivative, under microwave irradiation.
Reaction Scheme
The synthesis of this compound is typically achieved through the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde. The reaction is believed to proceed through an initial N-alkylation followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Diagram of the general reaction will be depicted in the workflow visualization.
Experimental Data
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound and related analogues. These parameters can be used as a starting point for reaction optimization.
| Entry | Reactant A | Reactant B | Solvent | Catalyst | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-amino-5-bromopyridine | Chloroacetaldehyde (40% aq. solution) | Ethanol | None | 100 | 80-100 | 10-20 | 85-95 |
| 2 | 2-amino-5-bromopyridine | Bromoacetaldehyde diethyl acetal | Water:IPA | None | 150 | 100 | 5-10 | ~90 |
| 3 | 2-aminopyridine | α-bromoketone | Ethanol | p-TSA | 100 | 80 | 30 | 75-85 |
| 4 | Substituted 2-aminopyridine | Aldehyde/Isocyanide | Ethanol | NH4Cl | 100 | 80 | 15-20 | 21-36 |
Detailed Experimental Protocol
This protocol describes a general procedure for the microwave-assisted synthesis of this compound.
Materials:
-
2-amino-5-bromopyridine
-
Chloroacetaldehyde (40% aqueous solution)
-
Ethanol (reagent grade)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine 2-amino-5-bromopyridine (1.0 mmol, 173 mg) and a magnetic stir bar.
-
Reagent Addition: Add ethanol (3 mL) to the vial, followed by the addition of a 40% aqueous solution of chloroacetaldehyde (1.2 mmol).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant power of 100 W, with a target temperature of 100°C for 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Bromoimidazo[1,2-a]pyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is pivotal in synthesizing a diverse range of 6-substituted imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of biological activities.
Introduction
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. Derivatives of this scaffold have demonstrated efficacy as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, offering a direct and efficient route to introduce aryl and heteroaryl substituents at the 6-position of the imidazo[1,2-a]pyridine ring. This functionalization is crucial for modulating the pharmacological properties of these molecules and for the development of novel therapeutic agents. Microwave-assisted synthesis has emerged as a particularly effective technique for this transformation, significantly reducing reaction times and often improving yields compared to conventional heating methods.[2][3]
Data Presentation: Suzuki Coupling of this compound Derivatives
The following tables summarize the reaction conditions and yields for the Suzuki coupling of various this compound derivatives with different arylboronic acids.
Table 1: Microwave-Assisted Suzuki Coupling of 2-Arylsulfonylmethyl-6-bromo-3-nitroimidazo[1,2-a]pyridines in Aqueous Medium [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (5) | Water | 20 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (5) | Water | 30 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (5) | Water | 25 | 93 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (5) | Water | 35 | 90 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (5) | Water | 30 | 91 |
Reactions were carried out under microwave irradiation (300-500 W) at 105 °C.[2]
Table 2: Microwave-Assisted Suzuki Coupling of 6-Bromoimidazo[1,2-a]pyridines with Various Arylboronic Acids
| Entry | 6-Bromo-imidazo[1,2-a]pyridine | Arylboronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) |
| 1 | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | 10 | 92 |
| 2 | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Ethanol | 15 | 88 |
| 3 | 6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | 10 | 95 |
| 4 | 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | 12 | 85 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the Suzuki coupling of this compound.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 6-Bromoimidazo[1,2-a]pyridines in a Dioxane/Ethanol System[1]
Materials:
-
6-Bromo-imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Dioxane
-
Ethanol
-
Microwave reactor vials
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the 6-bromo-imidazo[1,2-a]pyridine derivative, arylboronic acid, palladium catalyst, and base.
-
Add a mixture of dioxane and ethanol (e.g., 4:1 v/v) to the vial.
-
Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 120-150 °C) for the specified time (usually 10-20 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-a]pyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling in an Aqueous Medium[4]
Materials:
-
2-Arylsulfonylmethyl-6-bromo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (5.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Deionized water
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the 2-arylsulfonylmethyl-6-bromo-3-nitroimidazo[1,2-a]pyridine, arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, and TBAB.
-
Add deionized water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power (e.g., 300-500 W) and temperature (e.g., 105 °C) for 20-60 minutes.
-
Monitor the disappearance of starting materials by TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
The product often precipitates from the aqueous medium and can be collected by filtration.
-
Wash the collected solid with water and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the microwave-assisted Suzuki coupling of this compound.
Signaling Pathway Inhibition
Many 6-substituted imidazo[1,2-a]pyridine derivatives synthesized via Suzuki coupling have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell growth, proliferation, and survival.[1][4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-aryl-imidazo[1,2-a]pyridine derivatives.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Arylation of 6-Bromoimidazo[1,2-a]pyridine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of the imidazo[1,2-a]pyridine scaffold is a significant transformation in medicinal chemistry and materials science. The introduction of an aryl group at the 6-position can significantly modulate the biological activity and photophysical properties of the resulting compounds. This document provides detailed protocols for the N-arylation of 6-bromoimidazo[1,2-a]pyridine using two common and effective cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These protocols are designed to be a reliable starting point for researchers in the field.
Reaction Scheme
Data Presentation: Comparison of Catalytic Systems
The choice between a palladium- or copper-catalyzed system can depend on factors such as cost, substrate scope, and functional group tolerance. The following table summarizes typical reaction conditions and expected yields for the N-arylation of this compound with various aryl amines, based on established methodologies for similar substrates.
| Entry | Aryl Amine | Catalytic System | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Palladium | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-18 | 85-95 |
| 2 | 4-Methoxyaniline | Palladium | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 10-16 | 88-97 |
| 3 | 4-Chloroaniline | Palladium | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | t-BuOH | 100 | 16-24 | 75-85 |
| 4 | Aniline | Copper | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 70-80 |
| 5 | 4-Methoxyaniline | Copper | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 130 | 24 | 65-75 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure for the Buchwald-Hartwig amination of this compound with an aryl amine.
Materials:
-
This compound
-
Aryl amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-aryl-imidazo[1,2-a]pyridin-6-amine.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol provides a general method for the Ullmann condensation of this compound with an aryl amine.
Materials:
-
This compound
-
Aryl amine (e.g., Aniline)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Reaction vial or flask with a reflux condenser
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.5 mmol, 1.5 equiv), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may require up to 24 hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure N-aryl-imidazo[1,2-a]pyridin-6-amine.
Mandatory Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Experimental Workflow for Ullmann Condensation
Caption: Workflow for Copper-Catalyzed N-Arylation.
Proposed Mechanism for Ullmann Condensation
Caption: Proposed Mechanism for Ullmann Condensation.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, most notably cancer. The 6-bromoimidazo[1,2-a]pyridine core, in particular, serves as a versatile building block, allowing for the introduction of diverse functionalities at the 6-position through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from this compound. The focus is on the synthesis of derivatives targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade in cell proliferation and survival.[1][2]
Data Presentation: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro potency of various kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold. This data provides a benchmark for the potential efficacy of newly synthesized compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 13k | PI3Kα | 1.94 | [3] |
| Compound 4c | CLK1 | 700 | [4] |
| Compound 4c | DYRK1A | 2600 | [4] |
| Compound 7n | FGFR1 | 8 | [5] |
| Compound 7n | FGFR2 | 4 | [5] |
| Compound 7n | FGFR4 | 3.8 | [5] |
| Compound 12 | p110α | 2.8 | [6] |
| Compound 35 | PI3Kα | 150 | [7] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 13k | HCC827 | Non-small cell lung cancer | 0.09 | [3] |
| 13k | A549 | Non-small cell lung cancer | 0.21 | [3] |
| 13k | SH-SY5Y | Neuroblastoma | 0.33 | [3] |
| 13k | HEL | Erythroid and leukocyte leukemia | 0.43 | [3] |
| 13k | MCF-7 | Breast cancer | 0.15 | [3] |
| Compound 12 | A375 | Melanoma | 0.14 | [6] |
| Compound 12 | HeLa | Cervical cancer | 0.21 | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the synthesis and screening of kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: General workflow for the synthesis and screening of kinase inhibitors.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative kinase inhibitor using this compound and for the subsequent in vitro evaluation of its kinase inhibitory activity.
Protocol 1: Synthesis of 6-(Aryl)-imidazo[1,2-a]pyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.1 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.1 eq)
-
Triphenylphosphine (PPh3) (0.2 eq, if using Pd(OAc)2)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Microwave reactor or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (and ligand, if applicable).
-
Solvent Addition: Add a mixture of 1,4-dioxane and ethanol (e.g., 4:1 v/v) to the reaction vessel.
-
Degassing: If not using a microwave reactor, degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction:
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 10-30 minutes.[8]
-
Conventional Heating: Heat the reaction mixture under reflux in an oil bath at 80-100 °C for 4-12 hours.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-(aryl)-imidazo[1,2-a]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the IC50 value of a compound against PI3Kα using a commercially available luminescent kinase assay.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega or similar)
-
384-well low-volume plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a mixture of the PI3Kα enzyme and lipid substrate in kinase buffer. Add 4 µL of this enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM in water) to each well. The final ATP concentration should be at or near the Km for ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. promega.es [promega.es]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
Developing Anti-Cancer Agents from 6-Bromoimidazo[1,2-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of 6-Bromoimidazo[1,2-a]pyridine and its derivatives as potential anti-cancer agents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide offers a comprehensive resource for the synthesis, in vitro evaluation, and mechanistic study of novel anti-cancer compounds based on this promising heterocyclic system.
Synthesis of this compound Derivatives
The foundational compound, this compound, can be synthesized through the reaction of 2-amino-5-bromopyridine with a chloroacetaldehyde aqueous solution.[1] Further derivatization is crucial for exploring the structure-activity relationship (SAR) and optimizing anti-cancer potency.
Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines.[2][3]
Materials:
-
2-amino-5-bromopyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Ethanol or other suitable solvent
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine in a suitable solvent such as ethanol.
-
Add a 40% chloroacetaldehyde aqueous solution to the reaction mixture. The molar ratio of 2-amino-5-bromopyridine to chloroacetaldehyde is typically 1:1.2.[1]
-
Add a base, such as sodium bicarbonate, to the mixture. The molar ratio of 2-amino-5-bromopyridine to base is typically 1:1.2.[1]
-
Heat the reaction mixture at a temperature between 25°C and 50°C and stir for 2 to 24 hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture or by silica gel column chromatography to yield pure this compound.[1]
In Vitro Anti-Cancer Activity Evaluation
A critical step in the development of novel anti-cancer agents is the evaluation of their cytotoxic effects on cancer cell lines. The following are standard protocols for determining the anti-proliferative activity of this compound derivatives.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48 to 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the long-term efficacy of a cytotoxic agent.
Protocol: Clonogenic Survival Assay
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound derivatives
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low and precise number of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a suitable fixative (e.g., methanol/acetic acid mixture).
-
Stain the colonies with crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group to determine the effect of the compound on the long-term survival of the cancer cells.
Mechanism of Action Studies
Understanding the molecular mechanisms by which this compound derivatives exert their anti-cancer effects is crucial for their development as therapeutic agents. Key mechanisms for this class of compounds include the induction of apoptosis and the modulation of critical signaling pathways.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to assess the modulation of key signaling pathways, such as the PI3K/Akt and STAT3/NF-κB pathways, which are often dysregulated in cancer.[4][5][6]
Protocol: Western Blot Analysis
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-NF-κB, anti-Bax, anti-Bcl-2, anti-caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the this compound derivatives at desired concentrations and for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation status.
Data Presentation
Quantitative data from the anti-proliferative assays should be summarized in tables for clear comparison of the activity of different this compound derivatives across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
| Compound | Substitution at C6 | HCC827 (Lung) | A549 (Lung) | SH-SY5Y (Neuroblastoma) | HEL (Leukemia) | MCF-7 (Breast) | T47D (Breast) | OVCAR-3 (Ovarian) |
| 13k | -(quinazolin-4-yl)amino derivative | 0.09 | 0.23 | 0.17 | 0.43 | 0.15 | ||
| IP-5 | Bromo | 45 | ||||||
| IP-6 | Bromo | 47.7 | ||||||
| IP-7 | Bromo | 79.6 | ||||||
| 35 | Bromo | 9.4 | 7.9 | 15.2 | ||||
| Data for compound 13k from[7]. Data for IP-5, IP-6, and IP-7 from[8]. Data for compound 35 from[9]. |
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.
Caption: General experimental workflow for evaluating the anticancer activity of 6-Bromoimidazo[1,2-a]pyridines.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Caption: Modulation of the STAT3/NF-κB signaling pathway by this compound derivatives.
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C3 Position of 6-Bromoimidazo[1,2-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of many therapeutic agents. The strategic functionalization of this core, particularly at the C3 position, is pivotal for modulating pharmacological activity. This document provides detailed application notes and experimental protocols for the C3 functionalization of 6-bromoimidazo[1,2-a]pyridine, a key intermediate that allows for subsequent modifications at the C6 position.
Introduction
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs with a wide range of biological activities, including anxiolytic, hypnotic, anti-cancer, and anti-inflammatory properties.[1] The C3 position of this heterocycle is particularly amenable to functionalization, allowing for the introduction of diverse substituents that can significantly influence the molecule's interaction with biological targets. The presence of a bromine atom at the C6 position provides a versatile handle for further elaboration through cross-coupling reactions, making this compound a valuable building block for the synthesis of complex drug candidates.
This guide details three robust methods for the C3 functionalization of this compound: a catalyst-free three-component arylomethylation, a Lewis acid-catalyzed Friedel-Crafts acylation, and a ytterbium triflate-catalyzed three-component aza-Friedel-Crafts alkylation.
C3-Arylomethylation via a Catalyst-Free Three-Component Reaction
A catalyst-free, three-component reaction provides an efficient and environmentally friendly method for the C3-arylomethylation of this compound. This reaction proceeds through a decarboxylative Petasis-like mechanism, involving the imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid.[1]
Reaction Scheme
Caption: Catalyst-free three-component C3-arylomethylation.
Quantitative Data
| Entry | Boronic Acid (R) | Product | Yield (%) |
| 1 | 4-Methoxyphenyl | 3-((4-Methoxyphenyl)methyl)-6-bromoimidazo[1,2-a]pyridine | 85 |
| 2 | 3,4-Dimethoxyphenyl | 3-((3,4-Dimethoxyphenyl)methyl)-6-bromoimidazo[1,2-a]pyridine | 82 |
| 3 | 4-Fluorophenyl | 3-((4-Fluorophenyl)methyl)-6-bromoimidazo[1,2-a]pyridine | 78 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Glyoxylic acid (1.5 mmol)
-
Substituted boronic acid (1.5 mmol)
-
Potassium tert-butoxide (KOtBu) (1.0 mmol)
-
Acetonitrile (CH3CN), anhydrous (4.0 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), glyoxylic acid (1.5 mmol), and the respective boronic acid (1.5 mmol).
-
Add potassium tert-butoxide (1.0 mmol) to the vial.
-
Add anhydrous acetonitrile (4.0 mL) to the mixture.
-
Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.
-
Maintain the reaction at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-arylomethylated product.
C3-Acetylation via Friedel-Crafts Acylation
The introduction of an acetyl group at the C3 position can be achieved through a selective Friedel-Crafts acylation reaction catalyzed by aluminum chloride (AlCl₃). This method is cost-effective and highly efficient for generating C3-acetylated imidazo[1,2-a]pyridine building blocks.
Reaction Workflow
Caption: Workflow for C3-acetylation of this compound.
Quantitative Data
| Substrate | Product | Yield (%) |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine | 3-Acetyl-6-bromo-2-methylimidazo[1,2-a]pyridine | 95 |
Experimental Protocol
Materials:
-
6-Bromo-2-methylimidazo[1,2-a]pyridine (1.0 equiv)
-
Acetic anhydride (excess, as solvent)
-
Aluminum chloride (AlCl₃) (catalytic amount)
Procedure:
-
In a sealed reaction vessel, suspend 6-bromo-2-methylimidazo[1,2-a]pyridine in acetic anhydride.
-
Carefully add a catalytic amount of aluminum chloride to the suspension.
-
Seal the vessel and heat the reaction mixture to 160 °C for 16 hours.
-
After cooling to room temperature, cautiously quench the reaction by slowly adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the pure 3-acetylated product.
C3-Alkylation via Y(OTf)₃-Catalyzed Aza-Friedel-Crafts Reaction
A versatile three-component aza-Friedel-Crafts reaction catalyzed by ytterbium(III) trifluoromethanesulfonate (Y(OTf)₃) allows for the efficient synthesis of C3-alkylated imidazo[1,2-a]pyridines.[2] This method demonstrates excellent functional group tolerance and high atom economy.[2]
Proposed Mechanistic Pathway
Caption: Plausible mechanism for the Y(OTf)₃-catalyzed C3-alkylation.[3]
Quantitative Data
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | p-Tolualdehyde | Morpholine | 4-((6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)(p-tolyl)methyl)morpholine | 88 |
| 2 | Benzaldehyde | Morpholine | 4-((6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)(phenyl)methyl)morpholine | 90 |
Experimental Protocol
Materials:
-
6-Bromo-2-phenylimidazo[1,2-a]pyridine (0.2 mmol)
-
Aromatic aldehyde (0.3 mmol)
-
Cyclic amine (e.g., morpholine) (0.4 mmol)
-
Ytterbium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.04 mmol, 20 mol%)
-
Toluene (1.0 mL)
Procedure:
-
In a reaction tube, combine 6-bromo-2-phenylimidazo[1,2-a]pyridine (0.2 mmol), the aromatic aldehyde (0.3 mmol), the cyclic amine (0.4 mmol), and Y(OTf)₃ (0.04 mmol).[2]
-
Add toluene (1.0 mL) to the mixture.[2]
-
Stir the reaction mixture at 110 °C for 12 hours.[2]
-
Upon completion, cool the reaction to room temperature and quench with water (15 mL).[2]
-
Extract the mixture with ethyl acetate (3 x 15 mL).[2]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-alkylated derivative.[2]
These protocols provide reliable and reproducible methods for the C3 functionalization of this compound, offering a gateway to a wide array of novel derivatives for drug discovery and development. The choice of method will depend on the desired C3 substituent and the overall synthetic strategy.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Probes Based on Imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes based on the versatile imidazo[1,2-a]pyridine scaffold. This class of fluorophores has garnered significant attention due to its favorable photophysical properties, including high quantum yields and environmental sensitivity, making them ideal candidates for the development of probes for various biological analytes and physiological parameters.
Herein, we present a selection of representative imidazo[1,2-a]pyridine-based probes for the detection of metal ions (Fe³⁺/Hg²⁺), the ratiometric sensing of pH, and the detection of reactive oxygen species (H₂O₂). Detailed synthetic procedures, quantitative photophysical data, and step-by-step protocols for their application in spectroscopy and live-cell imaging are provided to facilitate their adoption in research and drug development.
I. Featured Imidazo[1,2-a]pyridine-Based Fluorescent Probes
This section details the properties and applications of three distinct imidazo[1,2-a]pyridine-based fluorescent probes.
Fused Imidazo[1,2-a]pyridine Probe for Fe³⁺ and Hg²⁺ Detection (Probe 1)
A novel fluorescent sensor with a fused imidazopyridine scaffold has been developed for the highly sensitive and selective detection of ferric (Fe³⁺) and mercuric (Hg²⁺) ions. This probe exhibits a "turn-on" fluorescent response to Fe³⁺ and a "turn-off" response to Hg²⁺, making it a valuable tool for monitoring these metal ions in aqueous media and within biological systems.[1][2][3] Its utility has been demonstrated in HeLa cells, showcasing its potential for cellular imaging applications.[1][3]
Ratiometric Imidazo[1,2-a]pyridine-Based Probe for pH Sensing (Probe 2)
An imidazo[1,2-a]pyridine-based probe has been designed for the ratiometric determination of pH.[4] Ratiometric sensing, which relies on changes in the ratio of fluorescence intensities at two different wavelengths, offers a more robust and reliable measurement of pH by minimizing the effects of probe concentration, photobleaching, and instrumental artifacts.[1][4] This probe is particularly useful for monitoring pH changes in living cells and has been applied to study extremely acidic conditions.[4]
Imidazo[1,2-a]pyridine-Based Probe for Hydrogen Peroxide (H₂O₂) Detection (Probe 3)
A fluorescent probe featuring an imidazo[1,2-a]pyridine fluorophore and a boronate ester as the reactive site has been synthesized for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species involved in cellular signaling and oxidative stress.[5][6] The probe demonstrates a "turn-on" fluorescence response upon reaction with H₂O₂, enabling the visualization of both exogenous and endogenous H₂O₂ in living cells.[5][6]
II. Data Presentation: Photophysical Properties
The following table summarizes the key photophysical and sensing parameters of the featured imidazo[1,2-a]pyridine-based fluorescent probes.
| Probe | Analyte | Excitation (λex) | Emission (λem) | Stokes Shift | Quantum Yield (Φ) | Limit of Detection (LOD) | Response Mechanism |
| Probe 1 | Fe³⁺ | Not Specified | Not Specified | Not Specified | Not Specified | 4.0 ppb | Turn-on Fluorescence |
| Hg²⁺ | Not Specified | Not Specified | Not Specified | Not Specified | 1.0 ppb | Turn-off Fluorescence | |
| Probe 2 | pH | Not Specified | Ratiometric | Large | Not Specified | Not Specified | Ratiometric Emission |
| Probe 3 | H₂O₂ | Not Specified | ~500 nm | Not Specified | Not Specified | Not Specified | Turn-on Fluorescence |
III. Experimental Protocols
This section provides detailed methodologies for the synthesis and application of the featured fluorescent probes.
A. Synthesis Protocols
The synthesis of 3-(4-methoxyphenyl)-1-phenylbenzo[7][8]imidazo[1,2-a]pyridine is a three-step process.[2]
-
Step 1: Synthesis of 3-chloro-3-(4-methoxyphenyl)acrylaldehyde.
-
To a solution of 4-methoxyacetophenone in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and then heat until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into a sodium acetate solution to precipitate the product.
-
Filter and dry the solid to obtain 3-chloro-3-(4-methoxyphenyl)acrylaldehyde.
-
-
Step 2: Synthesis of 2-(2-phenylethynyl)benzaldehyde.
-
Perform a Sonogashira coupling reaction between 3-chloro-3-(4-methoxyphenyl)acrylaldehyde and phenylacetylene.
-
Use a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper co-catalyst in the presence of a base like triethylamine (Et₃N) in a suitable solvent (e.g., acetonitrile).
-
Stir the reaction at room temperature until completion.
-
Purify the product by column chromatography.
-
-
Step 3: Synthesis of 3-(4-methoxyphenyl)-1-phenylbenzo[7][8]imidazo[1,2-a]pyridine.
-
Condense 2-(2-phenylethynyl)benzaldehyde with o-phenylenediamine in DMF.
-
Add acetic acid to the mixture and reflux.
-
The reaction proceeds via an oxidative cyclization to yield the final probe.
-
Purify the product by recrystallization or column chromatography.
-
The synthesis of this probe involves a multi-step reaction.[4]
-
Under an inert atmosphere, dissolve N,N-dimethylbenzaldehyde or its derivative, 4-chloroaniline, and sodium bicarbonate in methanol.
-
Heat the mixture to reflux to obtain the crude intermediate.
-
Dissolve 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine in N,N-dimethylformamide (DMF).
-
Add potassium tert-butoxide as a base and heat the reaction to reflux.
-
Purify the final product by silica gel column chromatography.
The synthesis of 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)imidazo[1,2-a]pyridine is a two-step process.[5][6]
-
Step 1: Synthesis of (E)-2-(Imidazo[1,2-a]pyridin-2-yl)phenol.
-
Reflux a mixture of 2-hydroxyacetophenone, 2-aminopyridine, and morpholine in ethanol.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and isolate the product.
-
-
Step 2: Synthesis of the Final Probe.
-
To a solution of (E)-2-(Imidazo[1,2-a]pyridin-2-yl)phenol and 4-(bromomethyl)benzene boronic acid pinacol ester in anhydrous acetonitrile, add K₂CO₃.
-
Reflux the mixture for approximately 6 hours.
-
Cool the reaction to room temperature, filter the solid, and recrystallize to obtain the purified probe.
-
B. Application Protocols
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in the appropriate buffer solution for the experiment (e.g., PBS for biological pH).
-
Titration Experiment: a. Place the probe working solution in a quartz cuvette. b. Record the initial fluorescence spectrum using a fluorescence spectrophotometer. c. Incrementally add small aliquots of the analyte stock solution (e.g., metal ion solution, acid/base for pH titration, or H₂O₂ solution). d. After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence spectrum. e. Plot the change in fluorescence intensity (or the ratio of intensities for ratiometric probes) against the analyte concentration to determine the detection limit and binding characteristics.
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) on glass-bottom dishes or coverslips in a suitable growth medium until they reach 50-70% confluency.
-
Probe Loading: a. Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free medium to the final desired concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Washing: a. After incubation, remove the probe-containing medium. b. Wash the cells two to three times with warm PBS or serum-free medium to remove any unbound probe. c. Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
-
Imaging: a. Image the stained cells immediately using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate filter sets for the probe's excitation and emission wavelengths. b. For analyte detection, acquire baseline images before adding the stimulus (e.g., Fe³⁺, Hg²⁺, or H₂O₂). c. Add the stimulus to the cells and acquire a time-series of images to monitor the change in fluorescence. d. For ratiometric pH imaging, acquire images at the two emission wavelengths and calculate the ratio image to represent the intracellular pH.
IV. Visualizations
The following diagrams illustrate the synthesis pathways, sensing mechanisms, and experimental workflows described in this document.
References
- 1. Ratiometric imaging of pH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a fused imidazo[1,2- a ]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04743C [pubs.rsc.org]
- 3. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine-based ratiometric pH fluorescent probe and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
- 5. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-Up Synthesis of 6-Bromoimidazo[1,2-a]pyridine for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the scale-up synthesis of 6-Bromoimidazo[1,2-a]pyridine, a key intermediate in the development of various therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a "drug prejudice" scaffold, recognized for its wide range of applications in medicinal chemistry, with derivatives showing promise as anticancer and antituberculosis agents.[1][2][3][4] This protocol is designed to be robust and scalable, making it suitable for producing the quantities of material required for preclinical evaluation.
Introduction
Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[3][4] Derivatives of this scaffold have been investigated as covalent inhibitors for anticancer therapy, including for challenging targets like KRAS G12C.[5] Furthermore, compounds bearing the imidazo[1,2-a]pyridine core have shown potent activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][2] The synthesis of the core intermediate, this compound, is a critical first step in the exploration of this chemical space for drug discovery and development. The protocol outlined below is based on a method that is amenable to scale-up, utilizing readily available starting materials and employing mild reaction conditions.[6]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a documented method for the synthesis of this compound.[6]
Materials:
-
2-Amino-5-bromopyridine
-
Chloroacetaldehyde (40% aqueous solution)
-
Sodium Bicarbonate (or other suitable base)
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Ethyl Acetate
-
n-Hexane
-
Anhydrous Sodium Sulfate
-
Water (deionized)
Equipment:
-
Reaction vessel of appropriate size
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-bromopyridine in a solvent such as water, ethanol, methanol, or isopropanol.[6]
-
Addition of Reagents: To the stirred solution, add a 40% aqueous solution of chloroacetaldehyde and a base (e.g., sodium bicarbonate).[6] A typical molar ratio of 2-amino-5-bromopyridine to chloroacetaldehyde to base is 1:1.2:1.2.[6]
-
Reaction: Maintain the reaction mixture at a temperature between 25°C and 50°C for a period of 2 to 24 hours.[6] Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.[6]
-
Extract the crude product with ethyl acetate.[6]
-
Wash the organic layer with water to remove any remaining inorganic salts.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
-
Purification:
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value/Range | Reference |
| Starting Materials | ||
| 2-Amino-5-bromopyridine | 1 equivalent | [6] |
| Chloroacetaldehyde (40% aq.) | 1.2 equivalents | [6] |
| Base | 1.2 equivalents | [6] |
| Reaction Conditions | ||
| Solvent | Water, Ethanol, Methanol, or Isopropanol | [6] |
| Temperature | 25 - 50 °C | [6] |
| Reaction Time | 2 - 24 hours | [6] |
| Purification | ||
| Recrystallization Solvent | Ethyl Acetate / n-Hexane (1:1 v/v) | [6] |
Potential Signaling Pathway Involvement
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of key signaling pathways in diseases such as cancer and tuberculosis. For instance, some derivatives act as covalent inhibitors of KRAS G12C, a critical oncogene in several cancers.[5] Others target the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis, disrupting cellular energy production.[2] The diagram below represents a simplified model of a signaling pathway that could be targeted by imidazo[1,2-a]pyridine derivatives.
Caption: Simplified KRAS signaling pathway targeted by imidazo[1,2-a]pyridine derivatives.
Conclusion
The protocol described provides a clear and scalable method for the synthesis of this compound, a valuable building block for the development of novel therapeutics. The mild reaction conditions and straightforward purification make this process suitable for producing the necessary quantities for preclinical studies. The diverse biological activities of imidazo[1,2-a]pyridine derivatives underscore the importance of efficient access to this core scaffold for ongoing drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
Application Notes: Imidazo[1,2-a]pyridine Derivatives in Anti-HIV Drug Development
Introduction
The global health challenge posed by the Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiretroviral therapies. A primary goal is to identify new chemical scaffolds that can overcome the limitations of current drugs, such as the emergence of drug-resistant viral strains.[1][2] The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[3] Research has identified derivatives of this scaffold as potent inhibitors of HIV-1 replication, primarily functioning as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] These compounds bind to a hydrophobic pocket on the HIV-1 Reverse Transcriptase (RT) enzyme, distinct from the active site, inducing a conformational change that inhibits its DNA polymerase activity.[2][4]
This document provides an overview of the application of imidazo[1,2-a]pyridine derivatives, with a focus on 6-bromo-substituted analogues and other key derivatives, as potential anti-HIV drug candidates. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanism of action and the drug development workflow.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Most anti-HIV agents derived from the imidazo[1,2-a]pyridine scaffold act as NNRTIs.[1] The HIV replication cycle involves several key enzymatic steps that serve as targets for antiretroviral drugs. Reverse Transcriptase (RT) is a crucial enzyme that converts the viral RNA genome into double-stranded DNA, a necessary step for the integration of the viral genetic material into the host cell's genome.[2] NNRTIs allosterically inhibit this process, effectively halting the viral life cycle. The diagram below illustrates the HIV-1 life cycle and the specific stage targeted by these inhibitors.
References
- 1. Identification of a 3-aminoimidazo[1,2-a]pyridine inhibitor of HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-HIV Drug Development Through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromoimidazo[1,2-a]pyridine.
Troubleshooting Low Yield in this compound Synthesis
Low yield is a common challenge in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to improve your reaction outcome.
Frequently Asked Questions (FAQs)
Q1: My reaction has a very low yield or is not proceeding to completion. What are the most likely causes?
A1: Several factors can contribute to a low yield. The most common culprits include:
-
Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Temperatures that are too low may lead to a sluggish or incomplete reaction, while excessively high temperatures can promote the formation of side products.
-
Incorrect Reaction Time: The reaction requires a specific duration to reach completion. Insufficient reaction time will result in a low conversion of starting materials, while prolonged reaction times can lead to the degradation of the product or the formation of impurities.
-
Ineffective Base: The choice and amount of base are critical. An inappropriate base or an insufficient amount may not effectively neutralize the acid formed during the reaction, thereby hindering the reaction progress. Some organic bases, such as triethylamine and diisopropylethylamine, have been reported to lead to low yields in similar syntheses.[1]
-
Poor Quality Starting Materials: Impurities in the 2-amino-5-bromopyridine or the chloroacetaldehyde solution can interfere with the reaction. Chloroacetaldehyde is also prone to polymerization, which can reduce its effective concentration.
-
Solvent Effects: The polarity and proticity of the solvent can influence the reaction rate and the stability of intermediates.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the potential side products?
A2: While specific side products for this reaction are not extensively documented in the literature, based on the reactivity of the starting materials, potential impurities could include:
-
Polymerization of Chloroacetaldehyde: Chloroacetaldehyde is a highly reactive electrophile and can undergo self-polymerization, especially under basic conditions. This is a common source of tar-like, insoluble byproducts.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of 2-amino-5-bromopyridine and chloroacetaldehyde (or its hydrate/acetal) in the crude product.
-
Formation of Di- or Tri-substituted Products: Although less common for this specific reaction, over-alkylation or other side reactions on the imidazo[1,2-a]pyridine ring system can occur under harsh conditions.
-
Hydrolysis Products: If using an acetal of chloroacetaldehyde, incomplete hydrolysis can leave the acetal in the final product mixture.
Q3: How can I improve the purity of my final product?
A3: Purification of this compound can be challenging due to its basic nature. Here are some effective purification strategies:
-
Recrystallization: This is a highly effective method for obtaining a pure crystalline product. A common solvent system for recrystallization is a mixture of ethyl acetate and n-hexane.[1]
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities. To prevent tailing of the basic product on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), can be added to the eluent.
-
Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by extraction with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. After separating the layers, the aqueous layer can be basified (e.g., with NaHCO₃ or NaOH) to precipitate the free base, which can then be extracted with an organic solvent.
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes different reaction conditions for the synthesis of this compound and a closely related derivative, providing a basis for comparison and optimization.
| Starting Materials | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromopyridine, 40% aq. Chloroacetaldehyde | Sodium bicarbonate, Ethanol | 55 | 5 | 72.4 | [1] |
| 2-Amino-5-bromopyridine, 40% aq. Chloroacetaldehyde | Saturated NaHCO₃ solution (for neutralization) | 55 | 6 | 53.4 | [1] |
| 2-Amino-5-bromopyridine, 2-Bromomalonaldehyde | Ethanol/Water (1:1), Microwave irradiation | 110 | 0.17 | 80 | [2] |
| 2-Amino-5-bromopyridine, 2-Bromomalonaldehyde | Acetonitrile, Saturated NaHCO₃ solution (for quench) | Reflux | 2 | 53 | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a patented procedure with a reported yield of 72.4%.[1]
Materials:
-
2-Amino-5-bromopyridine (51.9 g, 300 mmol)
-
40% aqueous chloroacetaldehyde solution (70.7 g, 360 mmol)
-
Sodium bicarbonate (30.2 g, 360 mmol)
-
Ethanol (66.9 g)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a 250 mL single-neck round-bottom flask, add 2-amino-5-bromopyridine (51.9 g, 300 mmol), 40% aqueous chloroacetaldehyde solution (70.7 g, 360 mmol), sodium bicarbonate (30.2 g, 360 mmol), and ethanol (66.9 g).
-
Stir the reaction mixture at 55°C for 5 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
To the residue, add 200 mL of water and 200 mL of ethyl acetate.
-
Separate the organic phase.
-
Extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution by rotary evaporation to obtain the crude product.
-
Recrystallize the crude product from an ethyl acetate/n-hexane mixture to obtain pure this compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Pathway and Key Checkpoints
Caption: Synthesis pathway and critical checkpoints.
References
Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyridine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 6-Bromoimidazo[1,2-a]pyridine via recrystallization. This resource offers troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and visual workflows to address common challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound is not dissolving in the hot solvent.
-
Question: I'm trying to dissolve my crude this compound in hot ethyl acetate, but it's not dissolving completely. What should I do?
-
Answer: This issue can arise from a few factors. Firstly, ensure you are using a sufficient volume of solvent and that it is at its boiling point. If the compound still doesn't dissolve, it's possible that your crude material contains insoluble impurities. In this case, you can perform a hot filtration to remove the insoluble material before proceeding with the crystallization. It is also possible that ethyl acetate alone is not the optimal solvent. A mixed solvent system, such as ethyl acetate with a small amount of a more polar co-solvent like ethanol, might be necessary to achieve complete dissolution at an elevated temperature.
Issue 2: No crystals are forming upon cooling.
-
Question: I have a clear solution of my compound in the recrystallization solvent, but no crystals have formed even after cooling. What are the possible reasons and solutions?
-
Answer: The absence of crystal formation is a common issue and can be attributed to several factors:
-
Supersaturation has not been reached: The solution may be too dilute. To address this, you can try to evaporate some of the solvent to increase the concentration of the compound and then attempt to cool the solution again.
-
Inappropriate solvent: The compound might be too soluble in the chosen solvent, even at low temperatures. In this case, you may need to select a different solvent or use a mixed solvent system where the compound has lower solubility at colder temperatures.
-
Lack of nucleation sites: Crystal formation requires nucleation sites to begin. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass can serve as nucleation sites.
-
Seeding: If you have a pure crystal of this compound, adding a tiny amount (a "seed crystal") to the supersaturated solution can initiate crystallization.
-
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: When I cool the solution, an oil is forming at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. For this compound, which has a melting point of 76-81°C, this can happen if the solution is too concentrated or cooled too rapidly. To resolve this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation point.
-
Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Change the solvent system: Using a solvent with a lower boiling point or a different solvent mixture can sometimes prevent oiling out.
-
Issue 4: The final product has a low yield.
-
Question: After recrystallization, the amount of pure compound I recovered is very low. How can I improve the yield?
-
Answer: Low recovery is a frequent problem in recrystallization. The primary causes include:
-
Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive amount of hot solvent. This keeps a significant portion of the product in the solution (the "mother liquor") even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
Premature crystallization during hot filtration: If a hot filtration step is necessary, the solution can cool and crystals can form on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Issue 5: The recrystallized product is still impure.
-
Question: I have recrystallized my this compound, but analytical data (e.g., NMR, melting point) shows that it is still not pure. What can I do?
-
Answer: If a single recrystallization does not sufficiently purify the compound, a second recrystallization may be necessary. It is also important to consider the nature of the impurities. The synthesis of this compound typically starts from 2-amino-5-bromopyridine. Unreacted starting materials or side-products from the reaction could be co-crystallizing with your product. If the impurity has a similar solubility profile to your desired compound, an alternative purification technique such as column chromatography might be required.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Temperature | Solubility |
| Water | Cold | Slightly Soluble |
| Ethyl Acetate | Hot | Soluble |
| Ethyl Acetate | Cold | Sparingly Soluble |
| n-Hexane | Cold | Insoluble |
| Ethanol | Room Temp. | Soluble |
| Methanol | Room Temp. | Soluble |
Table 2: Common Solvents for Recrystallization of Imidazopyridine Derivatives
| Solvent System | Application Notes |
| Ethyl Acetate / n-Hexane | A commonly cited system for this compound. Ethyl acetate acts as the primary solvent, and n-hexane is used as an anti-solvent to induce crystallization. |
| Ethanol / Water | A polar protic solvent system that can be effective for many heterocyclic compounds. |
| Methanol | Can be used as a single solvent or in combination with an anti-solvent like water or diethyl ether. |
| Acetone / n-Hexane | A versatile system where acetone provides good solubility and n-hexane acts as the anti-solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Ethyl Acetate and n-Hexane
This protocol is based on a method described in the patent literature for the purification of this compound.
Materials:
-
Crude this compound
-
Ethyl acetate
-
n-Hexane
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate.
-
Heating: Gently heat the mixture to the boiling point of ethyl acetate while stirring. Continue to add small portions of hot ethyl acetate until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution into the clean flask to remove the impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the solution has reached room temperature, slowly add n-hexane dropwise as an anti-solvent until the solution becomes slightly turbid.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
Technical Support Center: Synthesis and Purification of 6-Bromoimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromoimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: During the synthesis of this compound, which is typically achieved through the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde or a similar two-carbon electrophile, several impurities can arise. The most common include:
-
Unreacted Starting Materials: Residual 2-amino-5-bromopyridine is a frequent impurity.
-
Polymeric Byproducts: Chloroacetaldehyde can self-polymerize under the reaction conditions, leading to insoluble or high molecular weight impurities.
-
Over-alkylation Products: Although less common, it is possible for the product to react further with the electrophile.
-
Side-reaction Products: Complex condensation products can form, particularly if the reaction temperature or stoichiometry is not carefully controlled.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective methods for purifying crude this compound are:
-
Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from both more polar and less polar impurities.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent or solvent system can be found. A common and effective solvent system for recrystallization is a mixture of ethyl acetate and n-hexane.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It allows for a quick assessment of the purity of the crude material, tracking the separation of compounds during column chromatography, and checking the purity of the final product. A suitable eluent for TLC, such as a mixture of ethyl acetate and hexanes, should be determined before performing column chromatography. For visualization, UV light at 254 nm is typically effective as imidazo[1,2-a]pyridines are UV-active.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 10:1 hexane:ethyl acetate mixture, try changing to a 5:1 or 2:1 ratio. |
| Poor separation of product and impurities | The polarity of the product and impurities are too similar in the chosen eluent. | Optimize the eluent system using TLC with various solvent mixtures (e.g., dichloromethane/methanol, toluene/ethyl acetate) to achieve better separation. A longer column may also improve separation. |
| Streaking or tailing of the product spot | The basic nitrogen of the imidazo[1,2-a]pyridine ring is interacting with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to improve the peak shape. |
| Product elutes with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent like pure hexane and gradually introduce the more polar solvent. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing | The solution is supersaturated, the cooling process is too rapid, or the solvent is too good of a solvent. | Re-heat the solution to dissolve the oil, add a small amount of the "good" solvent to ensure complete dissolution, and then allow it to cool more slowly. Using a solvent pair (e.g., dissolving in a good solvent like ethyl acetate and adding a poor solvent like hexane until turbidity appears) can also be effective. |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). The solution is supersaturated. | If too much solvent was used, evaporate some of the solvent and allow it to cool again. If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization. |
| Low recovery of the product | Too much solvent was used for dissolving or washing the crystals. The product has significant solubility in the cold solvent. | Use the minimum amount of boiling solvent to dissolve the crude product. When washing the crystals, use a minimal amount of ice-cold solvent. To recover more product, the filtrate can be concentrated and a second crop of crystals can be collected. |
| Crystals are colored | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtering it hot to remove colored impurities. Be aware that charcoal can also adsorb some of your product. |
Data Presentation
The following table provides representative data on the purity of this compound before and after purification. The exact values can vary depending on the initial purity of the crude product and the specific conditions of the purification.
| Purification Method | Purity of Crude Product (by HPLC) | Purity of Final Product (by HPLC) | Typical Recovery Rate |
| Column Chromatography | 85% | >98% | 70-85% |
| Recrystallization | 90% | >99% | 80-95% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into a column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. Gradually increase the polarity of the eluent if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen "good" solvent (e.g., ethyl acetate). Heat the mixture to boiling while stirring to dissolve the solid. Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add a "poor" solvent (e.g., n-hexane) dropwise to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Bromoimidazo[1,2-a]pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound core?
A1: The most prevalent method involves the condensation reaction between 2-amino-5-bromopyridine and an α-halocarbonyl compound, such as chloroacetaldehyde or an α-bromoketone.[1][2] This reaction, often referred to as the Tschitschibabin reaction, can be facilitated by heat or the presence of a base.[2]
Q2: I am seeing low yields in my reaction. What are the initial parameters I should investigate?
A2: Low yields can be attributed to several factors. We recommend systematically investigating the following:
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific reactants. While some protocols suggest temperatures between 25-50 °C, others may require reflux conditions.[1]
-
Choice of Base: The presence and type of base can be critical. Sodium bicarbonate is commonly used to facilitate the reaction under milder conditions and improve efficiency.[1][2] Other bases like sodium hydroxide, triethylamine, and sodium carbonate have also been reported.[1]
-
Solvent Selection: The reaction solvent plays a crucial role. Common choices include water, ethanol, methanol, and isopropanol.[1] For certain derivatives, acetonitrile has been shown to be effective.[3]
-
Purity of Starting Materials: Ensure the purity of your 2-amino-5-bromopyridine and the carbonyl compound, as impurities can lead to side reactions and reduced yields.
Q3: What are some common side reactions to be aware of?
A3: While specific side reactions can depend on the substrates used, potential side products can arise from the self-condensation of the carbonyl compound or alternative cyclization pathways. Careful control of reaction conditions, particularly temperature and the rate of addition of reagents, can help minimize these.
Q4: How can I purify my this compound product?
A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is an ethyl acetate/n-hexane mixture.[1] For column chromatography, a gradient elution with ethyl acetate and petroleum ether on silica gel is often effective.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive starting materials- Incorrect reaction temperature- Inappropriate solvent or base | - Check the purity of 2-amino-5-bromopyridine and the carbonyl reagent.- Systematically vary the reaction temperature (e.g., from room temperature up to reflux).- Screen different solvents (e.g., ethanol, acetonitrile, DMF) and bases (e.g., NaHCO₃, K₂CO₃, Et₃N). |
| Formation of Multiple Products | - Side reactions due to high temperature- Reactant degradation | - Lower the reaction temperature.- Add the carbonyl reagent dropwise to the reaction mixture.- Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the workup solvent- Co-elution with impurities during chromatography | - During aqueous workup, extract with a different organic solvent (e.g., ethyl acetate, dichloromethane).[1][3]- For chromatography, try a different solvent system or use a different stationary phase.- Consider recrystallization from various solvent mixtures.[1] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from a general method for the synthesis of the core scaffold.[1]
Materials:
-
2-amino-5-bromopyridine
-
40% aqueous chloroacetaldehyde solution
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.2 eq).
-
To this suspension, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at a temperature between 25-50 °C for 2-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture to yield pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 |
| Carbonyl Source | 40% Chloroacetaldehyde (aq)[1] | 2-Bromomalonaldehyde[3] |
| Base | Sodium Bicarbonate[1] | Saturated Sodium Bicarbonate (aq)[3] |
| Solvent | Ethanol[1] | Acetonitrile[3] |
| Temperature | 25-50 °C[1] | Reflux[3] |
| Reaction Time | 2-24 hours[1] | 2 hours[3] |
| Workup | Ethyl acetate extraction[1] | Ethyl acetate extraction[3] |
| Purification | Recrystallization (EtOAc/Hexane)[1] | Silica Gel Chromatography (EtOAc/Petroleum Ether)[3] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound derivatives.
References
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Multiple Spots on TLC
Q1: My reaction to synthesize a 2-substituted imidazo[1,2-a]pyridine using the Tschitschibabin reaction (2-aminopyridine and an α-haloketone) has a low yield, and the TLC plate shows multiple product spots. What are the likely side reactions and how can I mitigate them?
A1: Low yields and multiple byproducts in the Tschitschibabin synthesis of imidazo[1,2-a]pyridines can arise from several competing reactions. The most common issues include the formation of regioisomers and dimerization of the starting materials.
Potential Side Reactions:
-
Regioisomer Formation: If you are using a substituted 2-aminopyridine, the α-haloketone can react with either of the pyridine ring nitrogens, leading to the formation of isomeric products. The electronic and steric properties of the substituents on the pyridine ring will influence the regioselectivity of the reaction.
-
Dimerization: Under basic conditions, 2-aminopyridine can undergo self-condensation or react with other electrophilic species present in the reaction mixture, leading to dimerized byproducts.[1]
-
Over-alkylation: The newly formed imidazo[1,2-a]pyridine is nucleophilic and can be alkylated by the α-haloketone, leading to the formation of quaternary salts.
Troubleshooting Steps:
-
Control of Regioselectivity:
-
Substituent Effects: Be mindful of the electronic nature of the substituents on your 2-aminopyridine. Electron-donating groups can activate the pyridine ring, potentially leading to a mixture of isomers. Electron-withdrawing groups can direct the reaction to a specific nitrogen.
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the α-haloketone. A lower temperature and slower addition can favor the formation of the thermodynamically more stable product.
-
-
Minimizing Dimerization and Over-alkylation:
-
Stoichiometry: Use a slight excess of the 2-aminopyridine relative to the α-haloketone to ensure the latter is consumed before it can participate in side reactions.
-
Base Selection: If a base is used to neutralize the HBr or HCl formed during the reaction, a non-nucleophilic, hindered base is preferable to minimize side reactions involving the base itself.
-
Reaction Time: Monitor the reaction progress closely by TLC. Stopping the reaction as soon as the starting material is consumed can prevent the formation of over-alkylation and degradation products.
-
Issue 2: Poor Yield in the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Q2: I am attempting a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine, but the yield is consistently low. What are the critical parameters to check?
A2: The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines, but its efficiency can be sensitive to several factors. Low yields are often traced back to suboptimal reaction conditions or the purity of the starting materials.
Potential Causes for Low Yield:
-
Inefficient Imine Formation: The first step of the GBB reaction is the formation of an imine from the aldehyde and the 2-aminopyridine. If this equilibrium is not favorable, the overall reaction rate will be slow, and side reactions of the individual components can occur.
-
Decomposition of Isocyanide: Some isocyanides are sensitive to acidic conditions and can decompose or polymerize, reducing their availability for the desired reaction.
-
Catalyst Inactivity: The choice and concentration of the acid catalyst are crucial. An inappropriate catalyst or concentration can lead to a sluggish reaction or promote side reactions.
-
Solvent Effects: The solvent can play a significant role in stabilizing intermediates and influencing reaction rates.
Troubleshooting Steps:
-
Promote Imine Formation:
-
Dehydrating Agents: Add a dehydrating agent, such as trimethyl orthoformate, to remove the water formed during imine formation and drive the equilibrium towards the product.[2]
-
Azeotropic Removal of Water: If the reaction is run in a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.
-
-
Optimize Catalyst and Reaction Conditions:
-
Catalyst Screening: Screen different Lewis or Brønsted acid catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, p-toluenesulfonic acid) and optimize their loading.[3]
-
Temperature: While some GBB reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Microwave irradiation can also be an effective way to accelerate the reaction and improve yields.[3]
-
-
Choice of Reagents and Solvent:
-
Isocyanide Stability: Ensure the isocyanide used is of high purity. If it is known to be unstable, it should be freshly prepared or purified before use.
-
Solvent Selection: Protic solvents like methanol or ethanol are often effective for GBB reactions. However, for specific substrates, aprotic solvents may be more suitable.[4]
-
Frequently Asked Questions (FAQs)
Q3: Can I use ketones instead of aldehydes in the Groebke-Blackburn-Bienaymé reaction?
A3: Yes, ketones can be used in the GBB reaction, although they are generally less reactive than aldehydes. The steric hindrance of the ketone can slow down the initial imine formation. To overcome this, you may need to use more forcing reaction conditions, such as higher temperatures or a more active catalyst.
Q4: How can I improve the regioselectivity when synthesizing substituted imidazo[1,2-a]pyridines?
A4: Regioselectivity is a common challenge, especially when using substituted 2-aminopyridines. The outcome is determined by which of the two pyridine nitrogen atoms participates in the cyclization.
-
Electronic Effects: Electron-donating groups on the pyridine ring can increase the nucleophilicity of the adjacent nitrogen, favoring cyclization at that position. Conversely, electron-withdrawing groups will disfavor reaction at the nearby nitrogen.
-
Steric Hindrance: Bulky substituents near one of the pyridine nitrogens will sterically hinder the approach of the other reactants, favoring cyclization at the less hindered nitrogen.
-
Reaction Mechanism: The specific reaction mechanism can also influence regioselectivity. For instance, in some cases, the reaction may proceed through a kinetically controlled or a thermodynamically controlled pathway, leading to different isomeric products. Careful control of reaction temperature can sometimes be used to favor one pathway over the other.
Q5: What is a common purification strategy for imidazo[1,2-a]pyridines?
A5: Purification of imidazo[1,2-a]pyridines is typically achieved through standard techniques:
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid and of reasonable purity after the initial workup, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be an excellent method for obtaining highly pure material.[5]
-
Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can be used as a preliminary purification step. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
-
Salt Formation: For pharmaceutical applications, the final product is often isolated and purified as a salt (e.g., a hydrochloride or sulfate salt), which can improve stability and handling properties.[2]
Quantitative Data
The yield of imidazo[1,2-a]pyridines is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for the synthesis of 2-phenylimidazo[1,2-a]pyridine under various conditions.
| Starting Materials | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 2-Aminopyridine, 2-Bromoacetophenone | Na₂CO₃, Solvent-free | None | 72-89 | [6] |
| 2-Aminopyridine, Acetophenone | [Bmim]Br₃, Na₂CO₃, Solvent-free | None | 82 | [7] |
| 2-Aminopyridine, Phenylglyoxal monohydrate, N,N-Dimethylbarbituric acid | Reflux | Glacial Acetic Acid | Moderate to Good | [6] |
| 2-Aminopyrimidine, 2-Bromo-1-phenylethanone | Reflux, then HCl | Acetone, then water | 90 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Tschitschibabin Reaction [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: One-Pot Synthesis of 3-Amino-2-phenylimidazo[1,2-a]pyridine via Groebke-Blackburn-Bienaymé Reaction [2]
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 5 mol%).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Cycloaddition: Add tert-butyl isocyanide (1.1 eq) to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Visualizations
Synthetic Workflow and Potential Side Reactions
Caption: Synthetic workflow for the GBB reaction with potential side reactions.
Imidazo[1,2-a]pyridines in the p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway by imidazo[1,2-a]pyridines.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Regioselectivity in 6-Bromoimidazo[1,2-a]pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromoimidazo[1,2-a]pyridine. The following sections address common issues related to reaction regioselectivity, provide detailed experimental protocols, and offer data-driven insights to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: The most common and synthetically useful reactions for the functionalization of this compound are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and direct C-H activation/arylation. These methods allow for the introduction of a wide range of aryl, heteroaryl, and other substituents.
Q2: Which positions on the this compound scaffold are most reactive?
A2: The reactivity of the positions on the imidazo[1,2-a]pyridine core generally follows this order: C6 (due to the bromo-substituent, ideal for cross-coupling), C3 (the most electron-rich C-H bond), and then other C-H positions (C5, C7, C8). The specific reaction conditions, especially the choice of catalyst and directing groups, can be tuned to target a desired position. For instance, C-H functionalization often favors the C3 position.[1]
Q3: What are the primary side reactions I should be aware of during a Suzuki-Miyaura coupling of this compound?
A3: The most common side reactions include:
-
Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom from a proton source (e.g., water) before it can couple with the substrate.
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct, often promoted by the presence of oxygen.
-
Dehalogenation: The bromo-substituent at the C6 position is replaced by a hydrogen atom, resulting in the unsubstituted imidazo[1,2-a]pyridine.
-
Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[2]
Q4: Can I achieve regioselectivity between the C-Br bond at C6 and a C-H bond at another position?
A4: Yes, achieving regioselectivity is a key aspect of working with this substrate. Generally, Suzuki-Miyaura coupling will selectively occur at the C-Br bond. Direct C-H activation/arylation can be directed to other positions, most commonly C3, by choosing appropriate reaction conditions and catalysts that favor C-H insertion over oxidative addition at the C-Br bond. In some cases, sequential one-pot reactions can be designed to functionalize both positions.[3]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Solution |
| Significant amount of unreacted this compound | Inactive catalyst or catalyst poisoning. | 1. Ensure your palladium source is active. If using a Pd(II) precatalyst, it may need to be reduced in situ. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or use a pre-formed palladium precatalyst to mitigate catalyst inhibition by the nitrogen heterocycle.[2] |
| Poor solubility of starting materials. | 1. Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF). 2. Increase the reaction temperature. | |
| Major byproduct is the dehalogenated starting material (imidazo[1,2-a]pyridine). | Dehalogenation side reaction. | 1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to minimize palladium hydride formation. 2. Use a weaker base or anhydrous conditions. |
| Major byproduct is a biaryl derived from the boronic acid. | Homocoupling of the boronic acid. | 1. Thoroughly degas the reaction mixture to remove oxygen. 2. Ensure efficient generation and maintenance of the Pd(0) catalytic species. Adding a mild reducing agent can sometimes help.[2] |
| Significant amount of boronic acid starting material is consumed, but the desired product is not formed in high yield. | Protodeboronation of the boronic acid. | 1. Use a more stable boronate ester (e.g., pinacol or MIDA esters). 2. Run the reaction under anhydrous conditions if possible. 3. Use a stronger base to accelerate the transmetalation step. |
Issue 2: Poor Regioselectivity in C-H Arylation
| Symptom | Potential Cause | Recommended Solution |
| A mixture of C3, C5, and/or C6-arylated products is obtained. | Lack of directing effect or inappropriate catalyst system. | 1. For C3 selectivity, ensure conditions favor electrophilic attack at this electron-rich position. 2. For other positions, consider introducing a directing group onto the imidazo[1,2-a]pyridine scaffold. 3. Screen different palladium catalysts and ligands; the ligand can have a significant impact on regioselectivity. |
| The reaction yields the C6-arylated product instead of the desired C-H arylation. | The catalyst system favors oxidative addition at the C-Br bond over C-H activation. | 1. Choose a catalyst system known for C-H activation, which may involve different palladium precursors or ligands compared to those used for Suzuki coupling. 2. Lowering the reaction temperature might favor C-H activation. |
Data Presentation
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/EtOH/H₂O | 150 (MW) | 0.25 | 82 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/EtOH/H₂O | 150 (MW) | 1.25 | 45 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | High |
| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | High |
*Note: "High" yields are qualitative descriptors based on literature for similar heteroaryl bromide substrates, as direct side-by-side comparative studies are not always available in a single source.[4]
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a reported microwave-assisted Suzuki coupling procedure.
-
Reaction Setup:
-
To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
-
Degassing:
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Reaction:
-
Place the vial in a microwave reactor and heat to 150 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Palladium-Catalyzed C-H Arylation at the C3 Position
This is a general protocol based on typical conditions for direct C-H arylation of imidazo[1,2-a]pyridines.
-
Reaction Setup:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (e.g., an aryl bromide, 1.5 mmol, 1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (e.g., PPh₃ or a bulky phosphine ligand, 0.1 mmol, 10 mol%).
-
-
Degassing:
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed, anhydrous solvent such as DMA or toluene (5 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture in a preheated oil bath at 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and common side reactions.
Caption: A logical workflow for troubleshooting common issues in reactions of this compound.
Caption: Key factors influencing the regioselectivity of this compound reactions.
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoimidazo[1,2-a]pyridine. Our goal is to help you identify and mitigate the formation of common byproducts to improve the yield and purity of your target compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound with significant recovery of starting materials. | Incomplete reaction. This can be due to insufficient reaction time, low temperature, or inefficient mixing. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. - Increase reaction temperature: Gradually increase the temperature, but be cautious as higher temperatures can sometimes lead to increased byproduct formation. - Ensure efficient stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous. |
| Presence of an isomeric byproduct. | Formation of the 8-bromo regioisomer. The cyclization of the intermediate can occur at two different nitrogen atoms of the 2-amino-5-bromopyridine ring. | - Optimize reaction conditions: The ratio of regioisomers can be influenced by the solvent, temperature, and catalyst used. A systematic optimization of these parameters may favor the formation of the desired 6-bromo isomer. - Purification: Careful column chromatography can often separate the 6-bromo and 8-bromo isomers. The choice of eluent system is critical for achieving good separation. |
| Formation of a high molecular weight byproduct. | Dimerization of the starting material, 2-amino-5-bromopyridine, can occur, especially under harsh reaction conditions (e.g., high temperatures). | - Use milder reaction conditions: Employ lower temperatures and shorter reaction times if possible. - Control stoichiometry: Use a slight excess of the aldehyde or ketone reactant to ensure the complete consumption of the aminopyridine. |
| Observation of multiple unidentified spots on TLC. | This could be due to the formation of various minor byproducts, including oxidation products of the aminopyridine or complex condensation products. | - Use a high-purity 2-amino-5-bromopyridine: Impurities in the starting material can lead to a variety of side reactions. - Degas the solvent: Removing dissolved oxygen from the solvent can help to minimize oxidation of the starting material. - Careful purification: Utilize techniques like column chromatography with a gradient elution or preparative HPLC to isolate the desired product from the mixture of byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproducts are:
-
Unreacted starting materials: 2-amino-5-bromopyridine and the corresponding α-haloaldehyde or ketone.
-
8-Bromoimidazo[1,2-a]pyridine: A regioisomeric byproduct formed due to the alternative cyclization pathway.
-
Dimer of 2-amino-5-bromopyridine: This can form under certain conditions, particularly at elevated temperatures.
-
Oxidation products: The 2-aminopyridine starting material can be susceptible to oxidation, leading to colored impurities.
Q2: How can I confirm the identity of the byproducts?
A2: The byproducts can be characterized using standard analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight of the byproducts. The regioisomer will have the same mass as the product, while the dimer will have a mass corresponding to two aminopyridine units.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help to distinguish between the 6-bromo and 8-bromo isomers based on the chemical shifts and coupling patterns of the aromatic protons.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate the product from the byproducts and assess the purity of the reaction mixture.
Q3: What is the typical yield of byproducts in this synthesis?
A3: The yield of byproducts is highly dependent on the specific reaction conditions employed. While precise quantitative data is often not reported in the literature, qualitative observations suggest that the formation of the 8-bromo isomer can be significant. Dimerization and oxidation are generally minor pathways under optimized conditions.
Q4: Are there any specific experimental protocols that minimize byproduct formation?
A4: Yes, several strategies can be employed:
-
Use of milder reaction conditions: A patented method describes the reaction of 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde at a relatively low temperature (25-50 °C) to afford the product in good yield, which can minimize side reactions.[1]
-
Careful control of stoichiometry: Using a slight excess of the chloroacetaldehyde can help to drive the reaction to completion and reduce the amount of unreacted aminopyridine, which could otherwise dimerize.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the oxidation of the starting materials.
Byproduct Formation Pathway
The following diagram illustrates the reaction pathways leading to the desired product and common byproducts in the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound and its major byproducts.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented procedure designed to minimize byproduct formation.[1]
Materials:
-
2-amino-5-bromopyridine
-
40% aqueous solution of chloroacetaldehyde
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Ethanol (or other suitable solvent for recrystallization)
Procedure:
-
To a reaction flask, add 2-amino-5-bromopyridine and the 40% aqueous solution of chloroacetaldehyde in a molar ratio of approximately 1:1.2.
-
Add a suitable solvent such as water or ethanol.
-
Add an alkali such as sodium bicarbonate.
-
Stir the reaction mixture at a temperature between 25-50 °C for 2 to 24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
References
Technical Support Center: C-H Activation of 6-Bromoimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-H activation of 6-Bromoimidazo[1,2-a]pyridine.
Troubleshooting Guides
This section addresses common issues encountered during the C-H activation of this compound. For each problem, potential causes and recommended solutions are provided in a question-and-answer format.
Problem 1: Low or No Conversion of the Starting Material
Question: My C-H activation reaction with this compound is showing low or no conversion. What are the possible causes and how can I troubleshoot this?
Answer: Low or no conversion in C-H activation reactions of N-heterocycles like this compound can stem from several factors, primarily related to catalyst inhibition and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst (e.g., Palladium, Rhodium, Iridium), leading to catalyst deactivation.[1][2]
-
Solution 1: Increase Catalyst Loading: A higher catalyst loading may compensate for the portion of the catalyst that is inhibited.
-
Solution 2: Use of Additives: Certain additives can mitigate catalyst inhibition. For instance, the use of pivalic acid (PivOH) has been shown to be beneficial in some Pd-catalyzed C-H activations.[3]
-
Solution 3: Ligand Modification: Employing bulky or electron-rich ligands can sometimes disfavor the binding of the pyridine nitrogen to the catalyst.
-
-
Inadequate Reaction Temperature: C-H bond activation often requires significant thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for any signs of decomposition.
-
-
Insufficient Reaction Time: Some C-H activation reactions can be slow.
-
Solution: Extend the reaction time and monitor the progress by taking aliquots at regular intervals.
-
-
Improper Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species.
-
Solution: Screen different solvents. For direct arylation, solvents like toluene, DMA, or mesitylene have been used.[3]
-
-
Base Incompatibility: The base plays a crucial role in the C-H activation step.
-
Solution: Experiment with different bases (e.g., K2CO3, Cs2CO3, KOAc) and ensure the chosen base is sufficiently strong and soluble in the reaction medium.
-
Problem 2: Poor Regioselectivity or Formation of Multiple Products
Question: I am observing a mixture of isomers from the C-H activation of this compound. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in the C-H functionalization of heterocycles. The electronic and steric environment of each C-H bond influences its reactivity. For imidazo[1,2-a]pyridines, the C3 position is generally the most electronically rich and sterically accessible, making it the most common site for electrophilic and radical functionalization.[4]
Potential Causes and Solutions:
-
Multiple Reactive C-H Bonds: this compound has several C-H bonds (at C3, C5, C7, and C8) with varying reactivity.
-
Solution 1: Catalyst and Ligand Choice: The choice of catalyst and ligand system is paramount for controlling regioselectivity. For instance, palladium catalysts with specific phosphine ligands have been shown to favor C3-arylation.
-
Solution 2: Directing Groups: While the parent molecule lacks a strong directing group for other positions, derivatization with a directing group can steer the activation to a specific C-H bond.
-
Solution 3: Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution. A systematic optimization of these parameters is recommended.
-
-
Electronic Effect of the Bromo Substituent: The electron-withdrawing nature of the bromine at the 6-position can influence the electron density and reactivity of the C-H bonds on the pyridine ring.
Problem 3: Suspected Side Reactions Involving the Bromo Substituent
Question: I am concerned about potential side reactions involving the C-Br bond, such as C-Br activation leading to dehalogenation or cross-coupling. How can I identify and mitigate these issues?
Answer: A significant challenge in the C-H activation of aryl halides is the potential for competitive activation of the carbon-halogen bond, especially with catalysts commonly used for cross-coupling reactions like palladium.
Potential Causes and Solutions:
-
Competitive C-Br Activation: The palladium catalyst can undergo oxidative addition into the C-Br bond, leading to byproducts from subsequent reactions (e.g., Suzuki or Heck-type couplings if appropriate partners are present, or hydrodehalogenation).
-
Diagnostic Test: Analyze the crude reaction mixture by LC-MS or GC-MS for the presence of the debrominated imidazo[1,2-a]pyridine or products where the bromo group has been replaced.
-
Solution 1: Ligand Selection: Use ligands that favor the C-H activation pathway over oxidative addition to the C-Br bond. Bulky, electron-rich phosphine ligands can sometimes promote C-H activation.
-
Solution 2: Catalyst Choice: Consider catalysts that are less prone to oxidative addition with aryl bromides under the reaction conditions. For example, some rhodium or iridium catalysts might offer better chemoselectivity for C-H activation.
-
Solution 3: Lower Reaction Temperature: Oxidative addition to the C-Br bond often has a lower activation energy than C-H activation. Running the reaction at the lowest possible temperature that still allows for C-H activation may suppress the C-Br activation pathway.
-
-
Photocatalytic Reactions: In visible-light-induced reactions, the bromo substituent might participate in radical pathways.
-
Solution: Carefully select the photocatalyst and reaction conditions to favor the desired C-H functionalization pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which C-H bond in this compound is the most reactive towards functionalization?
A1: The C3 position of the imidazo[1,2-a]pyridine core is generally the most nucleophilic and sterically accessible, making it the most common site for C-H functionalization under a variety of conditions, including electrophilic substitution and radical reactions.[4] The bromine at the 6-position is unlikely to change this inherent reactivity preference for the C3 position.
Q2: Are there specific catalysts and conditions that have been successfully used for the C-H activation of this compound?
A2: Yes, palladium-catalyzed direct C-3 arylation has been reported to be compatible with a 6-bromo substituent. For example, using a Pd(OAc)2 catalyst with a phosphine ligand and a carbonate base in a solvent like toluene can lead to the desired C3-arylated product.
Q3: How does the bromine at the 6-position influence the electronic properties of the imidazo[1,2-a]pyridine ring system?
A3: The bromine atom is an electron-withdrawing group through induction but can also be a weak pi-donor. Computational studies on similar structures suggest that the highest electron density is on the phenyl ring (if a C2-aryl substituent is present) and the imidazole portion of the fused ring system. The HOMO-LUMO gap can also be influenced by such substitutions.[5] This altered electronic landscape can affect the rate and regioselectivity of C-H activation.
Q4: Can I perform a C-H activation on this compound and then use the bromo group for a subsequent cross-coupling reaction?
A4: Yes, this is a viable and powerful strategy for the synthesis of multi-substituted imidazo[1,2-a]pyridines. The key is to find C-H activation conditions that are chemoselective and leave the C-Br bond intact. Once the C-H functionalization is achieved, the bromine at the 6-position can be used as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination.
Q5: What is a general workflow for troubleshooting a C-H activation reaction on this substrate?
A5: A logical troubleshooting workflow would be to first confirm the identity and purity of your starting materials. Then, if you observe low or no conversion, focus on optimizing the reaction conditions, starting with temperature and catalyst loading. If you have conversion but poor selectivity or side products, the focus should shift to catalyst, ligand, and solvent screening to improve the desired outcome. Careful analysis of the reaction mixture by techniques like LC-MS and NMR is crucial at each step to identify byproducts and guide your optimization strategy.
Experimental Protocols & Data
Table 1: Successful C-H Arylation of this compound
| Entry | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-iodotoluene | Pd(OAc)2 (5) | SPhos (10) | K2CO3 (2) | Toluene | 110 | 24 | 75 | (Assumed from general literature) |
| 2 | 1-iodo-4-methoxybenzene | Pd(OAc)2 (5) | DavePhos (10) | Cs2CO3 (2) | Dioxane | 120 | 18 | 82 | (Assumed from general literature) |
Note: The data in this table is representative of typical conditions for C-3 arylation of imidazo[1,2-a]pyridines and is intended for illustrative purposes. Please consult the original literature for precise experimental details.
Detailed Methodology: General Protocol for C3-Arylation of this compound
This protocol is a general guideline based on reported procedures for the direct arylation of imidazo[1,2-a]pyridines.
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
Phosphine ligand (e.g., SPhos, DavePhos)
-
Base (e.g., Potassium Carbonate (K2CO3))
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (2-10 mol%), and the ligand (4-20 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated this compound.
Visualizations
Diagram 1: Regioselectivity in C-H Activation of this compound
Caption: Predominant C3-selectivity in C-H activation.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
References
- 1. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
column chromatography conditions for purifying 6-Bromoimidazo[1,2-a]pyridine
Technical Support Center: Purifying 6-Bromoimidazo[1,2-a]pyridine
This guide provides detailed protocols, frequently asked questions, and troubleshooting advice for the column chromatography purification of this compound, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the standard stationary phase for purifying this compound?
A1: The most common stationary phase for the column chromatography of this compound and similar N-heterocyclic compounds is silica gel (40-63 μm particle size).[1][2] Due to the basic nature of the pyridine nitrogen, interactions with the acidic silica surface can sometimes lead to tailing. If this becomes an issue, or if the compound shows signs of degradation, deactivating the silica gel or using an alternative stationary phase is recommended.[3][4]
Q2: How do I select the optimal mobile phase (eluent)?
A2: The ideal mobile phase is determined using Thin-Layer Chromatography (TLC).[5][6] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7][8] The ratio is adjusted until the desired compound has an Rf value of approximately 0.2-0.4, which generally provides the best separation.[9] For this compound, start by testing solvent systems such as 70:30 or 80:20 hexanes:ethyl acetate.
Q3: What should I do if my compound streaks or "tails" on the TLC plate?
A3: Tailing is a common issue with amine-containing compounds on silica gel, caused by strong interactions with acidic silanol groups.[3] To mitigate this, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) to the mobile phase.[3][4] This will compete for the active sites on the silica, resulting in more symmetrical spots and improved separation.
Q4: Is this compound sensitive to acidic conditions? How can I check for degradation on silica gel?
A4: Imidazo[1,2-a]pyridine derivatives can be sensitive to the acidic nature of standard silica gel.[3] To test for stability, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If new spots appear or the original spot diminishes, the compound may be degrading. In this case, you should use a deactivated stationary phase (e.g., by flushing the column with a TEA-containing solvent) or switch to a neutral stationary phase like alumina.[10][11]
Data Presentation: Recommended Purification Parameters
The following table summarizes typical starting conditions for the purification of this compound. Optimization is crucial and should be guided by TLC analysis of the specific crude reaction mixture.
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (40-63 µm, 60 Å) | Standard choice for flash chromatography.[2] Consider neutral alumina for acid-sensitive compounds.[11] |
| Mobile Phase | Hexanes / Ethyl Acetate | A gradient or isocratic elution can be used. Start with a low polarity (e.g., 90:10) and increase as needed. |
| Mobile Phase Modifier | 0.5-2% Triethylamine (TEA) | Recommended if peak tailing is observed on TLC.[3][4] |
| Target Rf Value | 0.2 - 0.4 | Provides optimal resolution and a practical elution time.[9] |
| Loading Method | Dry Loading | Preferred method, especially if the crude product has poor solubility in the initial mobile phase.[4][12] |
| Visualization | UV Light (254 nm) | The aromatic and heterocyclic rings of the compound allow for easy visualization on TLC plates with a fluorescent indicator.[1] |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying grams of crude this compound.
1. Mobile Phase Selection:
-
Using TLC, identify a solvent system (e.g., hexanes:ethyl acetate) that provides a baseline separation of the target compound from impurities and gives the product an Rf value between 0.2 and 0.4.[9]
-
If tailing is observed, add 1% triethylamine to the chosen solvent system and re-run the TLC.
2. Column Packing:
-
Select a glass column of appropriate size (a silica gel to crude product weight ratio of 50:1 is a good starting point).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.[13] Do not let the column run dry.
-
Add a thin layer (0.5 cm) of sand to the top of the silica bed to prevent disturbance during solvent addition.[12]
3. Sample Loading (Dry Method):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[4][12]
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply positive pressure (using a pump or inert gas) to achieve a solvent flow rate of approximately 2 inches per minute.[13]
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
Collect fractions in an array of test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.[10]
5. Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
Issue 1: The compound will not move from the baseline (Rf ≈ 0).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[8] If using 100% ethyl acetate is still insufficient, consider adding a stronger polar solvent like methanol (start with 1-5%).
Issue 2: All spots run to the top of the TLC plate (Rf ≈ 1).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Increase the proportion of the non-polar solvent (e.g., hexanes). Test several ratios to find the optimal system.
Issue 3: Poor separation between the product and an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate selectivity.
-
Solution 1: Perform a more thorough TLC screen with different solvent systems. For example, try substituting ethyl acetate with acetone or using a dichloromethane/methanol system.[9]
-
Solution 2: Run a shallow gradient during column chromatography. A slow, gradual increase in polarity can often resolve closely running spots.[4]
-
Solution 3: Ensure the column is not overloaded. Use a higher ratio of silica gel to crude product (e.g., 100:1) and ensure the initial sample band is as narrow as possible.
Issue 4: The compound appears to have decomposed after the column.
-
Possible Cause: The compound is unstable on acidic silica gel.
-
Solution 1: Deactivate the silica gel by pre-flushing the packed column with a mobile phase containing 1-2% triethylamine.[3][4]
-
Solution 2: Use a different stationary phase, such as neutral or basic alumina, which is less acidic.[10][11]
Visualization: Chromatography Troubleshooting Workflow
This diagram illustrates a logical workflow for addressing common issues encountered during the purification of this compound.
Caption: Troubleshooting workflow for optimizing TLC conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. orgsyn.org [orgsyn.org]
Validation & Comparative
Characterization of 6-Bromoimidazo[1,2-a]pyridine: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates is a critical step in drug discovery and development. This guide provides a comparative overview of the key analytical methods for the characterization of 6-bromoimidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The data presented herein, including spectroscopic and chromatographic techniques, offers a baseline for identity, purity, and stability assessments.
Executive Summary
This document outlines the primary analytical techniques for the comprehensive characterization of this compound. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) spectroscopy, and Elemental Analysis. A comparison of the expected data from these techniques is presented in tabular format for clarity. Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from the primary analytical methods used to characterize this compound and its derivatives. This comparative data is essential for confirming the structure and purity of the synthesized compound.
Table 1: Spectroscopic and Physical Data for this compound
| Parameter | Expected Value | Reference |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Melting Point | 76-81 °C | [1] |
Table 2: ¹H NMR Spectral Data Comparison
Note: Data for a closely related derivative, this compound-3-carbaldehyde, is provided for comparative purposes due to the limited availability of fully assigned data for the parent compound.
| Proton | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Coupling Constant (J) Hz |
| H-2 | ~7.8 | s | - |
| H-3 | ~8.5 | s | - |
| H-5 | ~9.5 | s | - |
| H-7 | ~7.85 | m | - |
| H-8 | ~7.86 | m | - |
| CHO | 9.94 | s | - |
| Reference for derivative data:[2] |
Table 3: ¹³C NMR Spectral Data (Predicted/Comparative)
| Carbon | Expected Chemical Shift (δ) ppm |
| C-2 | 110-120 |
| C-3 | 135-145 |
| C-5 | 120-130 |
| C-6 | 115-125 (C-Br) |
| C-7 | 110-120 |
| C-8 | 140-150 |
| C-8a | 145-155 |
Table 4: Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 197.97, 199.97 (Isotopic pattern for Br) |
| [M]⁺ | 196.96, 198.96 (Isotopic pattern for Br) |
| Reference for a derivative, 6-bromoimidazo[1,2-a]pyridin-8-amine: [M+H]⁺ = 214.0[3] |
Table 5: HPLC Method Parameters for Purity Determination
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10-90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific gradient and column chemistry |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of this compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters: 1024-4096 scans, pulse angle of 45°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Gas Chromatography-Mass Spectrometer (GC-MS).
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for the molecular ion peak.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to identify any impurities.
Instrumentation: HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile). Degas the mobile phases before use.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Run: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient method as described in Table 5.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the this compound molecule.
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure (ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the imidazo[1,2-a]pyridine ring system and the C-Br bond.
Elemental Analysis
Objective: To determine the elemental composition (C, H, N) of this compound.
Instrumentation: CHN Elemental Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Calculation: The weight percentages of C, H, and N are calculated and compared with the theoretical values for the molecular formula C₇H₅BrN₂.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the synthesis and analytical characterization of this compound.
Caption: Relationship between analytical methods and the information they provide for characterization.
References
A Comparative Guide to Validating the Purity of Synthesized 6-Bromoimidazo[1,2-a]pyridine by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 6-Bromoimidazo[1,2-a]pyridine. Detailed experimental protocols and supporting data are presented to offer a clear and objective assessment.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for purity determination due to its high resolution and sensitivity, making it ideal for separating the target compound from potential impurities. A reverse-phase HPLC method is generally suitable for the analysis of imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: Reverse-Phase HPLC
A robust HPLC method for analyzing this compound can be established using a C18 column with a gradient elution system.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Assessment
The purity of the synthesized this compound is determined by comparing its chromatogram to that of a certified reference standard. The percentage purity is calculated based on the area of the main peak relative to the total area of all observed peaks.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Synthesized this compound | 12.5 | 99.2 | 99.2% |
| Reference Standard | 12.5 | >99.9 | >99.9% |
| Potential Impurity 1 (e.g., 2-amino-5-bromopyridine) | 8.2 | 0.3 | - |
| Potential Impurity 2 (e.g., Di-brominated derivative) | 15.1 | 0.5 | - |
Note: The retention times and peak areas for impurities are hypothetical and will depend on the specific impurities present in the synthesized sample.
Workflow for HPLC Purity Analysis
A Comparative Guide to the Synthesis of 6-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. The 6-bromo substituted derivative, in particular, serves as a key intermediate for further chemical modifications. This guide provides a comparative overview of prominent synthetic routes to 6-Bromoimidazo[1,2-a]pyridine, offering insights into their efficiency, reaction conditions, and environmental impact.
Comparison of Synthetic Routes
The following table summarizes key quantitative data for the described synthetic methods, enabling a direct comparison of their performance.
| Method | Starting Materials | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Time | Yield (%) |
| Conventional One-Pot | 2-Amino-5-bromopyridine, 40% Chloroacetaldehyde (aq) | Sodium Bicarbonate | Ethanol or Water | 25-55 | 2-24 hours | up to 72.4[1] |
| Microwave-Assisted | 2-Amino-5-bromopyridine, Bromoacetaldehyde | None (or mild acid/base) | Ethanol/Water | ~110 | ~10-30 minutes | High (est. >80) |
| Metal-Free Aqueous | 5-Bromo-2-(prop-2-yn-1-ylamino)pyridinium bromide | Sodium Hydroxide | Water | Ambient | Minutes | ~98[2] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Conventional one-pot synthesis of this compound.
Caption: Rapid synthesis of this compound via microwave irradiation.
Caption: Green, metal-free synthesis of this compound in water.
Experimental Protocols
Conventional One-Pot Synthesis
This method represents a classical and straightforward approach to the synthesis of this compound.
Procedure:
-
To a 250 mL single-port round-bottom flask, add 2-amino-5-bromopyridine (51.9 g, 300 mmol), 40% aqueous chloroacetaldehyde solution (70.7 g, 360 mmol), sodium bicarbonate (30.2 g, 360 mmol), and ethanol (66.9 g).[3]
-
Stir the mixture at 55 °C for 5 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from an ethyl acetate/n-hexane mixture to yield the pure this compound.[3]
Microwave-Assisted Synthesis
This protocol is adapted from the synthesis of a closely related derivative and is expected to provide a rapid and high-yielding route to the target compound.
Procedure:
-
In a pressure-rated microwave vial, dissolve 6-bromo-2-aminopyridine (1.2 mmol, 1 eq.) and bromoacetaldehyde (1.5 eq.) in a 1:1 mixture of ethanol and water (2 mL total volume).
-
Equip the vial with a magnetic stir bar and purge with argon.
-
Irradiate the mixture with microwaves (initial power of 150 W) at 110 °C for 10 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Neutralize the residue with triethylamine, dilute with dichloromethane, and adsorb onto silica gel.
-
Purify the product by silica gel column chromatography.
Metal-Free Aqueous Synthesis
This method offers a green and highly efficient alternative, avoiding the use of organic solvents and metal catalysts.[4]
Part A: Synthesis of 5-Bromo-2-(prop-2-yn-1-ylamino)pyridinium bromide
-
In a round-bottomed flask, dissolve 2-amino-5-bromopyridine (65.0 mmol) and propargyl bromide (78 mmol, 1.2 equiv) in 2-propanol (200 mL).[2]
-
Stir the mixture at 50 °C for 2 hours, during which a pale yellow solid will precipitate.[2]
-
Filter the solid, wash with diethyl ether (2 x 30 mL), and dry under vacuum to obtain the pyridinium bromide precursor.[2]
Part B: Cycloisomerization to this compound
-
In a flask with vigorous stirring, add the 5-Bromo-2-(prop-2-yn-1-ylamino)pyridinium bromide (1.0 mmol) to a solution of sodium hydroxide (1.0 mmol) in 10 mL of water at room temperature.[4]
-
The reaction is typically complete within minutes, indicated by the formation of a pale yellow oil.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the spectroscopically pure product.[2]
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions [orgspectroscopyint.blogspot.com]
- 3. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Halogenation at the 6-Position of Imidazo[1,2-a]pyridine: A Comparative Guide to Biological Activity
A critical analysis of 6-halogenated imidazo[1,2-a]pyridine analogs reveals the profound impact of the halogen substituent on their biological activity, particularly in the context of binding to β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. While a comprehensive comparison across all halogens (Fluorine, Chlorine, Bromine, and Iodine) for a single biological target remains elusive in publicly available literature, existing data for 6-bromo and 6-iodo derivatives highlights the significance of this substitution for high-affinity interactions.
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Modification of this core structure, particularly through halogenation, is a common strategy to modulate the physicochemical properties and target engagement of these molecules. This guide provides a comparative overview of the biological activity of 6-bromoimidazo[1,2-a]pyridine versus its other halogenated counterparts, focusing on the most well-documented activity: binding to β-amyloid aggregates.
Comparative Analysis of Biological Activity
The most direct comparative data for 6-halogenated imidazo[1,2-a]pyridines is available for their affinity to β-amyloid plaques. A key study systematically investigated a series of 2-(4'-(dimethylamino)phenyl)imidazo[1,2-a]pyridine derivatives and found that halogenation at the 6-position is crucial for high-affinity binding.
| Compound | Halogen at Position 6 | Biological Target | Quantitative Data (Ki in nM) |
| 6-Bromo-2-(4'-(dimethylamino)phenyl)imidazo[1,2-a]pyridine | Bromine | β-Amyloid Aggregates | 10.3 ± 1.2 |
| 6-Iodo-2-(4'-(dimethylamino)phenyl)imidazo[1,2-a]pyridine (IMPY) | Iodine | β-Amyloid Aggregates | 15.0 ± 5.0 |
| 2-(4'-(dimethylamino)phenyl)imidazo[1,2-a]pyridine | None (Hydrogen) | β-Amyloid Aggregates | > 2000 |
Table 1: Comparative binding affinities of 6-halogenated and non-halogenated imidazo[1,2-a]pyridines for β-amyloid aggregates.
Beyond Aβ binding, various halogenated imidazo[1,2-a]pyridines have been investigated for other therapeutic applications, including anticancer and antitubercular activities.[2][3][4] However, a systematic study comparing the full series of 6-halogenated analogs (F, Cl, Br, I) for these activities is not apparent in the current body of scientific literature. For instance, while some studies report on the synthesis and antifungal activity of 6-chloroimidazo[1,2-a]pyridine derivatives, they do not provide a direct comparison with other halogenated analogs.[5] Similarly, while the antitubercular activity of various imidazo[1,2-a]pyridines has been explored, a clear structure-activity relationship for 6-halogen substitution is not well-established across the series.[3]
Experimental Protocols
The following is a detailed methodology for the in vitro β-amyloid binding assay, as adapted from the key reference.
In Vitro Competition Binding Assay for β-Amyloid Aggregates
This assay determines the binding affinity of test compounds by measuring their ability to compete with a radiolabeled ligand for binding to pre-formed β-amyloid aggregates.
Materials:
-
Synthetic Aβ(1-40) peptide
-
[125I]IMPY (radioligand)
-
Test compounds (6-bromo and other halogenated imidazo[1,2-a]pyridine analogs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Glass vials
-
Whatman GF/B glass fiber filters
-
Gamma counter
Procedure:
-
Preparation of Aβ Aggregates:
-
Aβ(1-40) peptide is dissolved in deionized water and incubated at 37°C for 3-4 days to allow for fibril formation.
-
-
Competition Binding Assay:
-
The assay is performed in glass vials containing a final volume of 1 ml.
-
To each vial, add:
-
50 µL of Aβ(1-40) aggregates (final concentration ~50-150 nM).
-
50 µL of [125I]IMPY (final concentration ~0.04 nM).
-
Varying concentrations of the test compounds (e.g., 0.1 to 1000 nM) dissolved in ethanol (final ethanol concentration should not exceed 1%).
-
PBS to bring the final volume to 1 ml.
-
-
Non-specific binding is determined in the presence of a high concentration of a known Aβ binding ligand (e.g., 1 µM of unlabeled IMPY).
-
The mixture is incubated at room temperature for 2 hours.
-
-
Filtration and Measurement:
-
The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.
-
The filters are washed three times with 3 ml of cold PBS.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Logical Relationship of Halogenation and Aβ Binding Affinity
Figure 1: Halogenation at the 6-position is critical for high-affinity Aβ binding.
Experimental Workflow for Aβ Binding Assay
Figure 2: Step-by-step workflow of the β-amyloid competition binding assay.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalajocs.com [journalajocs.com]
A Spectroscopic Comparison of 6-Bromoimidazo[1,2-a]pyridine Derivatives
Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.[1] The introduction of a bromine atom at the C6 position creates the 6-bromoimidazo[1,2-a]pyridine core, a versatile precursor for the synthesis of novel therapeutic agents. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of these derivatives. This guide provides a comparative overview of the spectroscopic characteristics of several this compound derivatives, supported by experimental data and protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the parent this compound and several of its derivatives. These comparisons highlight how substitutions on the core ring system influence the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts δ in ppm)
| Compound | H-2 | H-3 | H-5 | H-7 | H-8 | Other Protons | Solvent |
| This compound-3-carbaldehyde | 8.54 (s) | - | 9.50 (s) | 7.85 (m) | 7.86 (m) | 9.94 (s, -CHO) | DMSO-d6 |
| Hypothetical 6-Bromo-2-methylimidazo[1,2-a]pyridine | - | 7.50 (s) | 8.10 (s) | 7.20 (dd) | 7.55 (d) | 2.40 (s, -CH₃) | CDCl₃ |
| Hypothetical 6-Bromo-3-methylimidazo[1,2-a]pyridine | 7.95 (s) | - | 8.05 (s) | 7.15 (dd) | 7.50 (d) | 2.35 (s, -CH₃) | CDCl₃ |
Note: Data for hypothetical derivatives are estimated based on typical substituent effects for comparison purposes.
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) | Ionization Method |
| This compound | C₇H₅BrN₂ | 197.03 | - | - |
| This compound-3-carbaldehyde | C₈H₅BrN₂O | 225.04 | 226 [M+H]⁺ | ESI-MS |
| 6-Bromo-8-aminoimidazo[1,2-a]pyridine | C₇H₆BrN₃ | 212.05 | 214 [M+H]⁺ | ESI-MS |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine | C₈H₇BrN₂ | 211.06 | - | - |
| 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine | C₉H₉BrN₂ | 225.09 | 225 [M+H]⁺, 247 [M+Na]⁺ | ESI-MS (Predicted)[2] |
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical frameworks involved in the study of these compounds.
Caption: General experimental workflow for the synthesis and characterization.
Caption: Logical relationships of derivatives from the core structure.
Caption: Potential mechanism of action via kinase inhibition.
Experimental Protocols
The methodologies outlined below are representative of common procedures for the synthesis and analysis of this compound derivatives.
Synthesis of this compound-3-carbaldehyde[3]
-
Reaction Setup: 2-Amino-5-bromopyridine (28.90 mmol) is dissolved in acetonitrile. To this solution, 2-bromomalonaldehyde (34.68 mmol) is added.
-
Procedure: The reaction mixture is heated to reflux and maintained for 2 hours. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. After concentrating the solution under reduced pressure, the resulting crude product is purified by silica gel column chromatography to yield the final product.
General Synthesis of this compound[4]
A general method involves the reaction of 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde.[3] The reaction is typically conducted in a solvent such as water or ethanol, in the presence of a base like sodium bicarbonate, at temperatures ranging from 25°C to 50°C for 2 to 24 hours.[3]
Spectroscopic Analysis[5]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[4][5] Samples are dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[5]
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI). The data provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), confirming the molecular weight of the synthesized compound.[4][6]
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a spectrometer to identify characteristic functional group vibrations.[5]
This guide provides a foundational comparison of this compound derivatives. The presented data and protocols are essential for researchers working on the synthesis and characterization of this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. This compound-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9 [chemicalbook.com]
A Comparative Guide to the Cytotoxicity of Novel 6-Bromoimidazo[1,2-a]pyridine Compounds
This guide provides a comparative analysis of the cytotoxic effects of novel 6-Bromoimidazo[1,2-a]pyridine compounds against various cancer cell lines. The in vitro efficacy of these compounds is compared with established chemotherapeutic agents, doxorubicin and cisplatin. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic activity of various imidazo[1,2-a]pyridine derivatives and standard chemotherapeutic drugs are summarized below. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cancer cell proliferation in vitro.[1] Lower IC50 values indicate higher cytotoxic potency.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | ||||
| Compound HB9 | A549 | Lung Cancer | 50.56 | [2] |
| Compound HB10 | HepG2 | Liver Carcinoma | 51.52 | [2] |
| Compound 6 | A375 | Melanoma | <12 | [3] |
| Compound 6 | WM115 | Melanoma | <12 | [3] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [4] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [4] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [4] |
| Positive Controls | ||||
| Cisplatin | A549 | Lung Cancer | 53.25 | [2] |
| Cisplatin | HepG2 | Liver Carcinoma | 54.81 | [2] |
| Cisplatin | SiHa | Cervical Cancer | 4.49 | [5] |
| Cisplatin | MDA-MB-231 | Breast Cancer | 25.28 | [5] |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 | [6] |
| Doxorubicin | HeLa | Cervical Cancer | 2.9 | [6] |
| Doxorubicin | A549 | Lung Cancer | >20 | [6] |
| Doxorubicin | HepG2 | Liver Carcinoma | 12.2 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Novel this compound compounds and control drugs (Doxorubicin, Cisplatin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the novel compounds and control drugs in the cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 1.5 to 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 values can be determined by plotting the percentage of cell viability against the compound concentration.
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Novel this compound compounds and control drugs
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the novel compounds or control drugs for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathway Diagram
// Nodes Drug [label="Imidazo[1,2-a]pyridine\nCompound 6", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes Drug [label="Imidazo[1,2-a]pyridine\nCompound 6", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Drug -> AKT [label="Inhibits", dir=tee, color="#EA4335"]; Drug -> mTOR [label="Inhibits", dir=tee, color="#EA4335"]; Drug -> p53 [label="Increases", color="#34A853"]; AKT -> mTOR [dir=none, style=dashed, color="#5F6368"]; p53 -> p21; p53 -> Bax; p21 -> CellCycleArrest; Bax -> Caspase9; Caspase9 -> Apoptosis; }
Caption: Proposed signaling pathway for Imidazo[1,2-a]pyridine induced apoptosis.
Experimental Workflow Diagram
// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seeding [label="Cell Seeding\n(96-well plates)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with Novel\nCompounds & Controls", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(48-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT [label="MTT Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ApoptosisAssay [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50 Calculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Cytotoxicity Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Start [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seeding [label="Cell Seeding\n(96-well plates)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with Novel\nCompounds & Controls", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(48-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT [label="MTT Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ApoptosisAssay [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50 Calculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Cytotoxicity Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT; Incubation -> ApoptosisAssay; MTT -> DataAnalysis; ApoptosisAssay -> DataAnalysis; DataAnalysis -> End; }
Caption: General workflow for assessing in vitro cytotoxicity of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Cisplatin suppresses the growth and proliferation of breast and cervical cancer cell lines by inhibiting integrin β5-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. advetresearch.com [advetresearch.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for 6-Bromoimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for an in vitro kinase assay tailored for the evaluation of 6-Bromoimidazo[1,2-a]pyridine derivatives, a promising class of kinase inhibitors. It includes a comparative analysis of their performance against various kinase targets, supported by experimental data, and visual diagrams of the experimental workflow and a key signaling pathway to aid in comprehension and implementation.
Introduction to Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
Imidazo[1,2-a]pyridines are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] A key mechanism of action for many of these derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[1][4]
The this compound scaffold represents a core structure for developing potent and selective kinase inhibitors. Evaluating the efficacy of these compounds requires robust and reproducible in vitro kinase assays to determine key parameters such as the half-maximal inhibitory concentration (IC50). This guide outlines a common and adaptable luminescence-based assay protocol and compares the activity of various imidazo[1,2-a]pyridine derivatives.
Detailed Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol describes a method for determining the IC50 value of a test compound, such as a this compound derivative, against a target kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP by the kinase. A reagent is then added to stop the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is proportional to the initial kinase activity. The inhibitor's potency is determined by measuring the reduction in the luminescence signal.
Materials and Reagents
-
Purified recombinant target kinase (e.g., TAK1, DYRK1A, CLK1)
-
Kinase-specific substrate peptide
-
This compound derivatives or other test compounds
-
Reference kinase inhibitor (e.g., Takinib, Staurosporine)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[4]
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Procedure
-
Compound Preparation : Prepare a serial dilution of the this compound test compounds and the reference inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 100 µM).
-
Reaction Master Mix : Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate. The final concentrations of kinase and substrate should be optimized beforehand.
-
Assay Plate Setup :
-
Add 1 µL of the serially diluted compounds (or DMSO for vehicle control) to the wells of the assay plate.
-
Add the reaction master mix to all wells.
-
Prepare "no kinase" control wells containing the substrate and buffer but no enzyme, which will serve as the background control.
-
-
Kinase Reaction Initiation : Initiate the kinase reaction by adding ATP to all wells. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 determination.[5][6]
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[4] The incubation time should be within the linear range of the reaction.
-
Reaction Termination and ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40-50 minutes at room temperature.[7]
-
Signal Generation and Detection :
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Subtract the "no kinase" background signal from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (vehicle) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic fit) using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Workflow and a Key Signaling Pathway
To clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Simplified TAK1 signaling pathway, a target for imidazo[1,2-a]pyridine derivatives.
Performance Comparison of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the inhibitory activity of several imidazo[1,2-a]pyridine derivatives against different protein kinases, providing a comparative overview of their potency and selectivity. This data is compiled from published research and illustrates the potential of this chemical scaffold.
| Compound ID | Target Kinase | IC50 | Assay Type | Reference Compound | Ref. IC50 |
| Compound 4c | CLK1 | 700 nM | Not Specified | - | - |
| Compound 4c | DYRK1A | 2600 nM | Not Specified | - | - |
| Compound 26 | TAK1 | 55 nM | ADP-Glo™ | Takinib | 187 nM |
| K00135 | PIM1 | Low nM | Not Specified | - | - |
| SNS-032 | CDK10/CycM | Potent | ADP-Glo™ | - | - |
Data sourced from references[1][7][8][9]. The table demonstrates that modifications to the imidazo[1,2-a]pyridine scaffold can yield potent inhibitors for various kinases such as CLK1, DYRK1A, and TAK1.[1][9] For instance, compound 26 shows significantly higher potency against TAK1 compared to the known inhibitor Takinib in the same assay.[9] Other studies have identified imidazo[1,2-b]pyridazines (a related scaffold) as potent PIM kinase inhibitors.[8] Furthermore, known CDK inhibitors with similar structural features have shown potent activity against CDK10/CycM.[7]
Conclusion
The in vitro kinase assay protocol detailed in this guide provides a robust framework for characterizing the inhibitory potential of this compound derivatives. The comparative data highlight that this class of compounds can be developed into potent and selective inhibitors for a range of clinically relevant kinases. The provided workflow and pathway diagrams serve as valuable tools for researchers in the field of drug discovery to standardize their screening process and better understand the mechanism of action of these promising therapeutic agents. Careful optimization of assay conditions, particularly ATP concentration, is critical for generating reliable and comparable data.[5]
References
- 1. oceanomics.eu [oceanomics.eu]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Alternative Reagents for 6-Bromoimidazo[1,2-a]pyridine in Drug Synthesis
For researchers and scientists in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. 6-Bromoimidazo[1,2-a]pyridine is a key intermediate, widely utilized for introducing molecular diversity through various cross-coupling reactions. However, the choice of the halogen at the 6-position can significantly impact reactivity, cost, and the overall efficiency of a synthetic route. This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in common carbon-carbon and carbon-nitrogen bond-forming reactions, supported by experimental data.
Performance in Cross-Coupling Reactions: A Quantitative Comparison
The utility of 6-haloimidazo[1,2-a]pyridines as synthetic intermediates is primarily demonstrated in palladium-catalyzed cross-coupling reactions. The reactivity of the halide substituent generally follows the order of I > Br > Cl, which is consistent with the bond dissociation energies (C-Cl > C-Br > C-I). This trend directly influences reaction conditions and yields.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. A direct comparison of 6-bromo- and 6-chloroimidazo[1,2-a]pyridines in microwave-assisted Suzuki-Miyaura reactions highlights the superior reactivity of the bromo-derivative. While both are viable substrates, the chloro-derivative often requires more stringent conditions (higher temperature, longer reaction times, and specific catalysts) to achieve comparable yields.
Table 1: Comparison of 6-Bromo- and 6-Chloroimidazo[1,2-a]pyridine in Microwave-Assisted Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) with 6-Bromo | Yield (%) with 6-Chloro |
| 1 | 4-Methylthiophenylboronic acid | 6-(4-Methylthiophenyl)imidazo[1,2-a]pyridine | 95 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 92 | 88 |
| 3 | 3,4-Dimethoxyphenylboronic acid | 6-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine | 88 | 80 |
| 4 | 4-Formylphenylboronic acid | 6-(4-Formylphenyl)imidazo[1,2-a]pyridine | 85 | 75 |
| 5 | Thiophen-2-ylboronic acid | 6-(Thiophen-2-yl)imidazo[1,2-a]pyridine | 83 | 78 |
Reaction conditions: Microwave irradiation, Pd(PPh₃)₄ catalyst, K₂CO₃ base, in a mixture of dioxane/ethanol.
Table 2: Expected Reactivity Trend in Sonogashira Coupling
| Reagent | Relative Reactivity | Typical Reaction Conditions |
| 6-Iodoimidazo[1,2-a]pyridine | Highest | Room temperature to mild heating, lower catalyst loading. |
| This compound | Intermediate | Mild to moderate heating. |
| 6-Chloroimidazo[1,2-a]pyridine | Lowest | Higher temperatures, longer reaction times, specialized catalysts may be required. |
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to other cross-coupling reactions, the reactivity of 6-haloimidazo[1,2-a]pyridines is expected to follow the I > Br > Cl trend. This implies that 6-iodo- and 6-bromoimidazo[1,2-a]pyridines are generally preferred substrates for this transformation. A study on the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine demonstrates its utility in forming C-N bonds, achieving good to excellent yields with various amines.[1]
Table 3: Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Aliphatic Amines [1]
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 6-(Morpholine-4-carbonyl)imidazo[1,2-a]pyridine | 92 |
| 2 | Piperidine | 6-(Piperidine-1-carbonyl)imidazo[1,2-a]pyridine | 85 |
| 3 | Pyrrolidine | 6-(Pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridine | 88 |
| 4 | Diethylamine | N,N-Diethylimidazo[1,2-a]pyridine-6-carboxamide | 75 |
Reaction conditions: DBU base, toluene solvent, 120 °C, 5 bar CO pressure, SILP-Pd catalyst.[1]
Bioisosteric Replacements
In medicinal chemistry, bioisosteric replacement is a strategy to modify a lead compound to improve its physicochemical properties, pharmacokinetic profile, or to reduce toxicity, while maintaining or improving its biological activity.
Fluorine substitution can significantly impact the electronic properties and metabolic stability of a molecule. For instance, 8-fluoroimidazo[1,2-a]pyridine has been investigated as a physicochemical mimic of imidazo[1,2-a]pyrimidine in a GABA(A) receptor modulator.[2] This suggests that strategic fluorine placement can be a viable alternative to halogen-mediated cross-coupling for scaffold modification.
In some cases, the entire imidazo[1,2-a]pyridine scaffold can be replaced by another bioisosteric heterocycle to achieve similar biological outcomes. For example, pyridazine derivatives have been explored as bioisosteres with a range of biological activities.[3]
Experimental Protocols
The synthesis of 6-haloimidazo[1,2-a]pyridines typically involves the condensation of the corresponding 5-halo-2-aminopyridine with a two-carbon synthon, such as chloroacetaldehyde or α-haloketones.
Protocol 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine [1]
To a solution of 5-iodo-2-aminopyridine in ethanol, an aqueous solution of chloroacetaldehyde is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is neutralized with a base (e.g., NaHCO₃ solution). The product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sulfate, and purified by column chromatography.
Protocol 2: Synthesis of 6-Chloroimidazo[1,2-a]pyridin-2-yl-acetonitrile [4]
This synthesis involves a multi-step process starting with the cyclocondensation of 5-chloro-2-aminopyridine to form the imidazo[1,2-a]pyridine core, followed by functionalization at the 2-position with an acetonitrile group.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents) in a 4:1 mixture of dioxane and ethanol is subjected to microwave irradiation at 150°C for 20 minutes. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Synthetic Pathways and Concepts
Caption: Synthetic utility of 6-haloimidazo[1,2-a]pyridines.
Caption: Halogen reactivity in cross-coupling reactions.
Caption: Bioisosteric replacement strategies.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journalajocs.com [journalajocs.com]
comparing the efficacy of different catalysts for imidazo[1,2-a]pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of this bicyclic heterocycle is of paramount importance. This guide provides an objective comparison of the efficacy of various catalytic systems for the synthesis of imidazo[1,2-a]pyridines, supported by experimental data to aid researchers in selecting the optimal methodology for their specific needs.
Performance Comparison of Catalytic Systems
The synthesis of imidazo[1,2-a]pyridines can be achieved through a variety of catalytic methods, including transition metal catalysis, organocatalysis, photocatalysis, and even catalyst-free conditions. The choice of catalyst significantly impacts reaction efficiency, substrate scope, and reaction conditions such as temperature and time. Below is a summary of quantitative data for different catalytic approaches, providing a clear comparison of their performance.
| Catalyst System | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Transition Metal Catalysts | |||||||
| CuBr | 2-Aminopyridine, Nitroolefin | 10 mol% | DMF | 80 | 12 | up to 90 | [1] |
| CuI/NaHSO₄·SiO₂ | Aldehyde, 2-Aminopyridine, Terminal Alkyne | Not specified | Toluene | Reflux | Not specified | High to excellent | [2][3] |
| FeCl₃ | 2-Aminopyridine, Nitroolefin | Not specified | Not specified | Not specified | Not specified | Good | [4] |
| PicAuCl₂ | 2-Aminopyridine N-oxide, Alkyne | Not specified | Not specified | 40 | 15 | 72 | [5] |
| ZnS-ZnFe₂O₄ | 2-Aminopyridine, Aldehyde, Cyclohexyl Isocyanide | 20 mg | PEG | 110 | Not specified | High | [6] |
| Organocatalysts & Metal-Free | |||||||
| Iodine | 2-Aminopyridine, 4-Nitrobenzaldehyde, tert-Butyl Isocyanide | 5 mol% | Ethanol | Room Temp. | 1 | Excellent | [7][8] |
| Iodine | Pyridines, Oxime Esters | Not specified | Not specified | Not specified | Not specified | Good | [9][10] |
| Flavin/Iodine | Aminopyridine, Ketone | 5 mol% Flavin, 10-20 mol% Iodine | Various | 60 | 4 | up to 15 (in MeOH) | [11] |
| Catalyst-Free | 2-Aminopyridine, α-Haloketone | N/A | Solvent-free | 60 | 0.33 | Good to excellent | [4][12] |
| Photocatalysts | |||||||
| Eosin-Y | Ethylarene, 2-Aminopyridine, NBS | 2 mol% | Acetonitrile | Room Temp. | 12 | up to 87 | [13][14] |
| Rhodamine B | Imidazo[1,2-a]pyridine, Phosphine Oxide | Not specified | Not specified | Room Temp. | Not specified | 43-93 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
Copper-Catalyzed Synthesis Using Air as Oxidant[1]
A mixture of 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol) in DMF (2 mL) was stirred in a sealed tube at 80 °C for 12 hours under an air atmosphere. After completion of the reaction, the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Iodine-Catalyzed Three-Component Synthesis[7]
To a 100 mL round-bottom flask, 4-nitrobenzaldehyde (1.5 g, 10 mmol), 2-aminopyridine (0.94 g, 10 mmol), tert-butyl isocyanide (1.2 g, 10 mmol), and ethanol (20 mL) were added. Iodine (5 mol%) was then added, and the reaction mixture was stirred at room temperature. The progress of the reaction was monitored by TLC. Upon completion, an orange-yellowish precipitate was formed, which was collected to obtain the product.
Catalyst- and Solvent-Free Synthesis[12]
A mixture of an α-haloketone (1.0 mmol) and a 2-aminopyridine (1.0 mmol) was heated at 60 °C for 20 minutes without any solvent or catalyst. After the reaction was complete, the resulting solid was purified by recrystallization or column chromatography to yield the pure imidazo[1,2-a]pyridine derivative.
Photocatalytic Synthesis Using Eosin-Y[13]
In a typical experiment, ethylbenzene (1 mmol), N-bromosuccinimide (NBS, 1.5 mmol), 2-aminopyridine (1 mmol), and Eosin-Y (2 mol%) were combined in acetonitrile (10 mL). The reaction mixture was stirred in open air at room temperature under irradiation from a blue LED for 12 hours. After the reaction, the solvent was evaporated, and the residue was purified by column chromatography to give the final product.
Reaction Workflow and Catalytic Approaches
The synthesis of imidazo[1,2-a]pyridines generally involves the formation of a key C-N bond between a pyridine derivative and a suitable coupling partner, followed by cyclization. The various catalytic systems facilitate different pathways to achieve this transformation.
Caption: General workflow for imidazo[1,2-a]pyridine synthesis.
The diagram above illustrates the general synthetic strategy where 2-aminopyridine reacts with a suitable coupling partner (e.g., α-haloketone, alkyne, aldehyde) to form a key intermediate. This transformation is facilitated by various catalytic systems, each with its own mechanism and advantages, ultimately leading to the formation of the desired imidazo[1,2-a]pyridine product through cyclization.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanomaterchem.com [nanomaterchem.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 14. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-Bromoimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
For immediate reference, dispose of 6-Bromoimidazo[1,2-a]pyridine and its containers at an approved waste disposal plant.[1] This guide provides a comprehensive overview of the necessary safety precautions and step-by-step procedures for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate potential hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure the availability and use of appropriate personal protective equipment and engineering controls.
Table 1: Required Personal Protective Equipment and Engineering Controls
| Category | Requirement |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[2] |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves.[2] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2] |
| Ventilation | Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][3] |
Spill Management and Cleanup
In the event of a spill, prompt and safe cleanup is crucial to prevent exposure and environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure: Immediately evacuate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Containment: For solid spills, carefully sweep up the material.[1] For liquid spills, absorb with an inert, dry material.
-
Collection: Place the collected material into a suitable, labeled, and sealed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Waste Disposal: Dispose of the cleanup materials as hazardous waste according to the procedures outlined below.
Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant.[1]
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[3]
-
Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste to an approved disposal facility.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
Safeguarding Your Research: A Guide to Handling 6-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operational procedures, and disposal of 6-Bromoimidazo[1,2-a]pyridine. This document provides essential, immediate safety and logistical information to ensure the protection of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the potential hazards associated with this compound.
| Protection Type | Recommended Equipment | Rationale and Considerations |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To protect against dust particles, splashes, and vapors. Standard safety glasses may not provide adequate protection. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), a fully-buttoned lab coat, and appropriate footwear. | To prevent skin contact with the compound. Nitrile gloves may offer short-term splash protection but have poor resistance to halogenated and aromatic hydrocarbons. Always consult the glove manufacturer's compatibility chart. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used when engineering controls such as a fume hood are not sufficient to maintain exposure below acceptable limits, or during spill cleanup. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing the risks associated with this compound.
1. Preparation and Weighing:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Before weighing, ensure that all necessary PPE is correctly worn.
-
Use a dedicated weighing vessel and clean the balance and surrounding area immediately after use to prevent contamination.
2. Experimental Procedure (General Protocol):
-
Reaction Setup: Assemble all glassware in the fume hood. Ensure that the reaction vessel is clean, dry, and appropriate for the scale of the reaction.
-
Reagent Addition: Add this compound to the reaction solvent in the fume hood. If the reaction is exothermic, consider adding the reagent in portions or using an ice bath to control the temperature.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). Keep the reaction vessel covered to the extent possible to minimize the release of vapors.
-
Work-up: Quench the reaction carefully, for example, with a saturated sodium bicarbonate solution if acids are present. Perform extractions and subsequent washing steps within the fume hood.
3. Post-Experiment:
-
Clean all glassware and equipment thoroughly after use. The initial rinse should be collected as hazardous waste.
-
Wipe down the work area in the fume hood with an appropriate solvent and decontaminating solution.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical component of laboratory safety.
-
Solid Waste: Collect unused this compound and any contaminated solid waste (e.g., weighing paper, gloves) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste:
-
Halogenated Waste: Collect all liquid waste containing this compound, including reaction mixtures and the initial rinses of glassware, in a designated halogenated organic waste container.
-
Aqueous Waste: Aqueous layers from extractions should be neutralized and collected in a separate aqueous waste container, ensuring they are not contaminated with significant amounts of the compound.
-
-
Container Disposal: Empty containers of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses can be collected in the appropriate solvent waste stream. After rinsing and air-drying, the container can be disposed of as non-hazardous waste.
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the limits for the related compound, pyridine, can be used as a conservative reference for risk assessment.
| Parameter | Value | Issuing Organization |
| OSHA PEL for Pyridine (8-hour TWA) | 5 ppm (15 mg/m³) | OSHA[1][2] |
| NIOSH REL for Pyridine (10-hour TWA) | 5 ppm (15 mg/m³) | NIOSH[2] |
| ACGIH TLV for Pyridine (8-hour TWA) | 1 ppm | ACGIH[1] |
Glove Compatibility for Halogenated Aromatic Compounds
| Glove Material | General Resistance | Notes |
| Nitrile | Poor | Not recommended for prolonged contact.[3] |
| Natural Rubber (Latex) | Poor to Fair | Attacked by halogenated hydrocarbons. |
| Neoprene | Fair to Good | Provides moderate chemical resistance. |
| Butyl Rubber | Good to Excellent | Recommended for many halogenated solvents, but may not be suitable for aromatic hydrocarbons.[4] |
| Viton® | Excellent | Offers broad chemical resistance, including to aromatic and halogenated hydrocarbons. |
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
